3'-Fluoro-3-(3-fluorophenyl)propiophenone
Description
BenchChem offers high-quality 3'-Fluoro-3-(3-fluorophenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Fluoro-3-(3-fluorophenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(3-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-6,9-10H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUNFZWDCBMCOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644527 | |
| Record name | 1,3-Bis(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-14-5 | |
| Record name | 1,3-Bis(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3'-Fluoro-3-(3-fluorophenyl)propiophenone: A Comprehensive Technical Guide on Synthesis, Physicochemical Properties, and Applications
Executive Summary
3'-Fluoro-3-(3-fluorophenyl)propiophenone (IUPAC: 1,3-bis(3-fluorophenyl)propan-1-one) is a structurally privileged fluorinated dihydrochalcone. Functioning as a highly versatile building block in medicinal chemistry and materials science, this diarylpropanone derivative leverages the unique bioisosteric properties of fluorine. The di-meta-fluoro substitution pattern strategically modulates lipophilicity, metabolic stability, and target binding affinity, making it a critical intermediate in the development of advanced active pharmaceutical ingredients (APIs) and specialized polymeric materials.
This whitepaper provides an authoritative, in-depth analysis of its physicochemical profile, field-proven synthetic methodologies, and the causality behind its structural utility.
Physicochemical Profiling and Structural Causality
The physical and chemical properties of 3'-Fluoro-3-(3-fluorophenyl)propiophenone are dictated by the electron-withdrawing inductive effects of the fluorine atoms and the flexibility of the saturated propan-1-one linker.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3'-Fluoro-3-(3-fluorophenyl)propiophenone |
| IUPAC Name | 1,3-bis(3-fluorophenyl)propan-1-one |
| CAS Registry Number | 898789-14-5 |
| Molecular Formula | C₁₅H₁₂F₂O |
| Molecular Weight | 246.25 g/mol |
| Physical Form | Colorless to yellow oil |
| Boiling Point | 357.0 ± 27.0 °C (Predicted) |
| Density | 1.191 ± 0.06 g/cm³ (Predicted) |
| InChIKey | BQUNFZWDCBMCOU-UHFFFAOYSA-N |
Data supported by commercial and computational profiling .
Causality of Physicochemical Properties
-
Enhanced Lipophilicity (LogP): The substitution of hydrogen with fluorine at the meta positions significantly increases the compound's lipophilicity without introducing steric bulk (fluorine's Van der Waals radius is 1.47 Å, closely mimicking hydrogen's 1.20 Å). This is crucial for downstream APIs requiring blood-brain barrier (BBB) penetration or enhanced cellular membrane permeability.
-
Metabolic Stability: The highly electronegative fluorine atoms withdraw electron density from the aromatic rings. This deactivation protects the meta positions from rapid Cytochrome P450-mediated aromatic oxidation, a common metabolic liability in unsubstituted diaryl compounds.
Synthetic Methodologies and Mechanistic Workflows
The synthesis of 3'-Fluoro-3-(3-fluorophenyl)propiophenone can be achieved through classical two-step condensation-reduction or via modern multicomponent cascade catalysis.
Fig 1: Synthetic pathways for 3'-Fluoro-3-(3-fluorophenyl)propiophenone.
Route A: The Classical Two-Step Approach
This method remains the industry standard for predictable scale-up, relying on a Claisen-Schmidt condensation followed by chemoselective hydrogenation .
Step 1: Claisen-Schmidt Condensation
Objective: Synthesize the intermediate 1,3-bis(3-fluorophenyl)prop-2-en-1-one. Causality of Reagents: Potassium hydroxide (KOH) in ethanol is utilized because KOH provides superior solubility for the resulting enolate intermediate compared to NaOH, minimizing localized concentration gradients and preventing unwanted Michael addition side-reactions.
-
Charge a round-bottom flask with 3-fluoroacetophenone (1.0 eq) and 3-fluorobenzaldehyde (1.0 eq) in absolute ethanol (0.5 M).
-
Cool the mixture to 0 °C to control the exothermic enolization.
-
Dropwise add a 60% aqueous KOH solution (1.2 eq).
-
Stir at room temperature for 1.5 to 2 hours.
-
Quench with 10% HCl until pH 7 is reached, precipitating the chalcone.
-
Filter and recrystallize from ethanol.
Self-Validation Checkpoint: The reaction is self-validating visually and spectroscopically. The starting materials are colorless, while the highly conjugated chalcone product is a bright yellow solid. TLC (Hexanes/EtOAc) under 254 nm UV will show a highly fluorescent spot with a lower Rf than the starting ketone.
Step 2: Selective Catalytic Hydrogenation
Objective: Reduce the α,β -unsaturated double bond without reducing the carbonyl or triggering hydrodefluorination. Causality of Reagents: 10% Palladium on Carbon (Pd/C) under atmospheric hydrogen pressure is chosen. High-pressure hydrogenation risks over-reducing the carbonyl to an alcohol. The C-F bonds are stable under these mild conditions.
-
Dissolve the chalcone intermediate in ethyl acetate (0.2 M).
-
Add 10% Pd/C (5 mol% Pd).
-
Evacuate and backfill the reaction vessel with H2 gas (1 atm) three times.
-
Stir vigorously at room temperature until exactly 1 molar equivalent of H2 is consumed.
-
Filter through a pad of Celite to remove the catalyst and concentrate in vacuo.
Self-Validation Checkpoint: Volumetric monitoring of H2 uptake ensures exact stoichiometry. Structurally, 1 H NMR provides definitive proof: the disappearance of vinylic doublets ( J≈16 Hz) and the emergence of two distinct aliphatic triplets at δ 3.27 and 3.06 ppm ( J≈7.4 Hz) confirm successful conversion to the dihydrochalcone.
Route B: Advanced Palladium-Catalyzed Multicomponent Cascade
For highly streamlined, single-step synthesis, recent advancements utilize a palladium-catalyzed multicomponent cascade reaction of 3-hydroxypropionitrile with aryl halides. This state-of-the-art methodology achieves a 92% yield of 1,3-bis(3-fluorophenyl)propan-1-one, bypassing the need for isolated chalcone intermediates .
Analytical Characterization Standards
To ensure the integrity of the synthesized compound, the following spectral benchmarks must be met. These values are derived from high-purity isolates in CDCl 3 .
-
1 H NMR (400 MHz, CDCl 3 ): δ 7.72 (d, J=8.0 Hz, 1H), 7.63 (dd, J=9.6,1.2 Hz, 1H), 7.45–7.40 (m, 1H), 7.27–7.22 (m, 2H), 7.02 (d, J=7.6 Hz, 1H), 6.98–6.84 (m, 2H), 3.27 (t, J=7.4 Hz, 2H, -CH 2 -C=O), 3.06 (t, J=7.4 Hz, 2H, Ar-CH 2 -).
-
13 C NMR (100 MHz, CDCl 3 ): The critical diagnostic peak is the carbonyl carbon, which must appear at approximately δ 197.5 ppm. The absence of peaks between δ 135-145 ppm (typical for α,β -unsaturated carbons) confirms complete hydrogenation.
Structure-Activity Relationship (SAR) and Pharmacological Utility
The 3'-Fluoro-3-(3-fluorophenyl)propiophenone scaffold is not merely a structural backbone; it is an active participant in the pharmacokinetic optimization of drug candidates.
Fig 2: Structure-Activity Relationship (SAR) and pharmacological utility.
By acting as a conformationally flexible yet metabolically hardened linker, this compound is frequently utilized in the synthesis of kinase inhibitors and receptor antagonists. The C-F bonds can participate in multipolar interactions with protein backbones (e.g., orthogonal dipole-dipole interactions with amide carbonyls in the binding pocket), significantly enhancing target affinity compared to their non-fluorinated analogs.
References
-
The Journal of Organic Chemistry. "Palladium-Catalyzed Multicomponent Cascade Reaction of 3-Hydroxypropionitrile: Synthesis of Substituted Dihydrochalcones". American Chemical Society, June 09 2023. URL:[Link]
-
AIP Conference Proceedings. "Green synthesis of chalcones derivatives". AIP Publishing, April 02 2021. URL:[Link]
Technical Guide: Spectroscopic Characterization of 3'-Fluoro-3-(3-fluorophenyl)propiophenone
A Senior Application Scientist's Guide to Structural Elucidation
This document provides an in-depth guide to the spectroscopic characterization of 3'-Fluoro-3-(3-fluorophenyl)propiophenone (CAS 898789-14-5). As experimental spectra for this specific molecule are not widely available in public databases, this guide leverages foundational spectroscopic principles and data from analogous structures to present a predictive but technically sound analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the framework to identify and characterize this and similar fluorinated ketones.
Compound Profile:
-
IUPAC Name: 1-(3-Fluorophenyl)-3-(3-fluorophenyl)propan-1-one
-
Molecular Formula: C₁₅H₁₂F₂O
-
Molecular Weight: 246.26 g/mol [1]
-
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of a molecule. For a compound with two distinct, substituted aromatic rings and a flexible propyl chain, both ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation. The presence of fluorine introduces characteristic coupling (J-coupling) with nearby carbon and proton nuclei, which is a key diagnostic feature.[2]
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The ¹H NMR spectrum is anticipated to show distinct regions for the aromatic protons and the aliphatic chain protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the fluorine atoms.
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration | Assignment | Rationale & Expert Insights |
| ~ 7.85-7.75 | ddd | 1H | H-2' | Located ortho to the C=O group, this proton is significantly deshielded. It will show coupling to H-4', H-6', and a small through-space coupling to the fluorine at C-3'. |
| ~ 7.50-7.40 | m | 1H | H-6' | Also ortho to the C=O group, its chemical shift is similar to H-2'. |
| ~ 7.35-7.20 | m | 2H | H-4', H-5' | These protons on the benzoyl ring are less affected by the carbonyl and will appear further upfield. |
| ~ 7.30-7.15 | m | 1H | Ar-H | Aromatic proton on the second fluorophenyl ring. |
| ~ 7.00-6.85 | m | 3H | Ar-H | Remaining three aromatic protons on the second fluorophenyl ring. |
| ~ 3.30 | t, J ≈ 7.5 Hz | 2H | -C(=O)-CH₂ - | These methylene protons are adjacent to the electron-withdrawing carbonyl group, shifting them downfield. They appear as a triplet due to coupling with the adjacent CH₂ group. |
| ~ 3.10 | t, J ≈ 7.5 Hz | 2H | -CH₂-Ar | These methylene protons are adjacent to the aromatic ring and appear as a triplet from coupling to the other CH₂ group. |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
In a standard proton-decoupled ¹³C NMR experiment, each unique carbon environment produces a singlet. However, due to ¹³C-¹⁹F coupling, carbons near a fluorine atom will be split into doublets. The magnitude of the coupling constant (¹JCF, ²JCF, etc.) is highly diagnostic.[2][3]
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (C-F Coupling) | Assignment | Rationale & Expert Insights |
| ~ 198.5 | d, ⁴JCF ≈ 2-4 Hz | C=O (C-1) | The carbonyl carbon is the most deshielded. It will exhibit a small doublet splitting from the fluorine at C-3'. |
| ~ 162.5 | d, ¹JCF ≈ 245 Hz | C-3' | Carbon directly bonded to fluorine shows a very large one-bond coupling constant, a definitive diagnostic feature. |
| ~ 162.4 | d, ¹JCF ≈ 245 Hz | C-3'' | The second carbon directly bonded to fluorine. The chemical shifts of the two C-F carbons may be very similar. |
| ~ 138.0 | d, ²JCF ≈ 7-9 Hz | C-1' | The ipso-carbon of the benzoyl ring, coupled to the fluorine at C-3'. |
| ~ 140.5 | d, ²JCF ≈ 7-9 Hz | C-1'' | The ipso-carbon of the second fluorophenyl ring. |
| ~ 130.5 - 114.0 | Multiple signals (some as doublets) | Aromatic CH | The remaining 8 aromatic carbons will appear in this range. Those on the fluorinated rings will show varying degrees of C-F coupling. |
| ~ 39.5 | s | -C(=O)-CH₂ - (C-2) | Aliphatic carbon adjacent to the carbonyl group. |
| ~ 34.0 | s | -CH₂ -Ar (C-3) | Aliphatic carbon adjacent to the phenyl ring. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 10-20 mg of the solid compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure tetramethylsilane (TMS) is included as an internal standard (0.00 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[4]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical Parameters: 16-32 scans, relaxation delay of 2 seconds, spectral width of -2 to 12 ppm.[4]
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS peak at 0.00 ppm and integrate all signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical Parameters: 1024-2048 scans, relaxation delay of 2-5 seconds, spectral width of 0 to 220 ppm.[4]
-
Processing: Apply Fourier transformation and reference the spectrum to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).
-
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum provides direct evidence for the carbonyl group (C=O), aromatic rings (C=C and C-H bonds), and the carbon-fluorine (C-F) bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment | Expert Insights |
| ~ 3100-3000 | Medium | C-H Stretch | Aromatic C-H | The presence of peaks above 3000 cm⁻¹ is a classic indicator of sp² hybridized C-H bonds. |
| ~ 2960-2850 | Medium-Weak | C-H Stretch | Aliphatic C-H (-CH₂-) | These peaks confirm the presence of the propyl chain. |
| ~ 1690 | Strong | C=O Stretch | Aromatic Ketone | This is expected to be a very strong and sharp absorption. Its position is characteristic of a ketone conjugated with an aromatic ring. |
| ~ 1600, 1585, 1480 | Medium-Strong | C=C Stretch | Aromatic Ring | These multiple sharp bands are diagnostic for the phenyl rings. |
| ~ 1250-1100 | Strong | C-F Stretch | Aryl-F | The C-F stretch is typically a very strong and prominent band in the fingerprint region, confirming the fluorination of the aromatic rings.[5] |
| ~ 880-750 | Strong | C-H Bend | Aromatic C-H (out-of-plane) | The pattern of these bands can sometimes give clues about the substitution pattern on the aromatic rings. |
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.
-
Sample Application: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.
-
Acquire Spectrum: Apply pressure using the ATR anvil to ensure good contact. Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[4][6] Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is plotted as transmittance (%) versus wavenumber (cm⁻¹). Identify and label the characteristic absorption bands.
Caption: Standard workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under ionization.
Predicted Mass Spectrum Data (Electron Ionization - EI)
Electron Ionization (EI) is a common technique that causes extensive fragmentation, which can be pieced together to confirm the structure.
| m/z (mass-to-charge) | Proposed Fragment | Structure of Fragment | Expert Insights |
| 246 | [M]⁺ | [C₁₅H₁₂F₂O]⁺ | The molecular ion peak. Its presence confirms the molecular weight of the compound. |
| 123 | [C₇H₄FO]⁺ | [F-C₆H₄-C≡O]⁺ | A very common and stable fragment for fluorobenzoyl compounds, resulting from alpha-cleavage next to the carbonyl group. This should be a prominent peak. |
| 109 | [C₇H₆F]⁺ | [F-C₆H₄-CH₂]⁺ | The fluorotropylium ion, formed from cleavage of the bond between the two methylene groups. This is also expected to be a significant peak. |
Experimental Protocol for MS Data Acquisition (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Separation:
-
Inject a small volume (1 µL) of the sample solution into the GC inlet.
-
Use a suitable capillary column (e.g., DB-5ms) to separate the compound from any impurities.
-
Employ a temperature program (e.g., ramp from 100°C to 280°C) to ensure elution of the compound.
-
-
MS Detection:
-
Ionization: Use a standard electron energy of 70 eV for EI.[4]
-
Mass Analysis: Scan a mass-to-charge ratio (m/z) range appropriate for the expected molecular weight, such as m/z 40-350.
-
-
Data Analysis: Identify the molecular ion peak [M]⁺ and analyze the major fragment ions to corroborate the proposed structure.
Caption: General workflow for GC-MS analysis.
References
- Benchchem. Spectroscopic data (NMR, IR, MS) for 3-(3-Fluorophenyl)-3'-methylpropiophenone.
- Benchchem. Spectroscopic Analysis of 3-(3-Fluorophenyl)-3'-methylpropiophenone Isomers: A Comparative Guide.
-
ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. The Journal of Organic Chemistry. Available at: [Link]
-
ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available at: [Link]
-
ACS Publications. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. ACS Omega. Available at: [Link]
-
Spectroscopy Online. Halogenated Organic Compounds and Their Infrared Spectra. Available at: [Link]
Sources
An In-Depth Technical Guide to the Discovery and History of Fluorinated Propiophenone Derivatives
A Senior Application Scientist's Synthesis of Chemical Evolution, Pharmacological Mechanisms, and Synthetic Protocols
Introduction: The Strategic Value of Fluorine in Propiophenone Scaffolds
The propiophenone backbone, a simple aryl ketone, represents a foundational scaffold in medicinal chemistry. Its derivatives, particularly the cathinones (β-keto-amphetamines), have a long history, from the naturally occurring stimulant found in the Khat plant to a vast array of synthetic analogues. This guide delves into a specific and impactful modification of this core structure: fluorination. The introduction of fluorine into organic molecules is a cornerstone of modern drug design, capable of profoundly altering a compound's physicochemical and biological properties.[1] Its small size, high electronegativity, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity.[2][3] In the context of propiophenone derivatives, fluorination has given rise to compounds ranging from early therapeutic candidates to potent psychoactive substances, making their history a compelling case study in the evolution of medicinal and illicit chemistry.
This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological evolution of fluorinated propiophenone derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a historical narrative but also field-proven insights into the causality behind experimental choices and detailed, actionable protocols.
The Progenitor: From Natural Cathinone to Synthetic Analogues
The story of fluorinated propiophenones is inextricably linked to that of cathinone. The use of the Khat plant (Catha edulis) for its stimulant effects dates back centuries. However, the active constituent, S(-)-cathinone, was not isolated and identified until 1975.[3] Structurally, cathinone is a β-keto analogue of amphetamine.[4] This discovery spurred synthetic exploration, with chemists modifying the core structure at four key positions: the aromatic ring, the alkyl side chain, and the amino group.[4]
One of the earliest and most significant synthetic derivatives was methcathinone, the N-methyl analogue of cathinone, which can be considered the first "synthetic cathinone". These early modifications set the stage for more complex substitutions, including the strategic incorporation of halogens like fluorine. A parallel and highly influential development was that of Bupropion, a chlorinated propiophenone derivative. Invented in 1969 and approved for medical use in the United States in 1985, Bupropion is an aminoketone belonging to the substituted cathinone class.[5] It functions as a norepinephrine-dopamine reuptake inhibitor (NDRI) and is widely used as an antidepressant and smoking cessation aid.[5][6] The success of Bupropion underscored the therapeutic potential of halogenated propiophenones and provided a crucial pharmacological benchmark for later fluorinated analogues.
The Dawn of Fluorination: A Quest for Novel Therapeutics
The first documented synthesis of a fluorinated propiophenone derivative appeared in 1952. In a paper by Kraft and Dengel, the synthesis of 4-fluoromethcathinone (4-FMC, or flephedrone) was described.[7][8] Crucially, the initial motivation was not the pursuit of psychoactive effects. Instead, the compound was developed to explore potential antithyroidal, antibacterial, and bacteriostatic properties.[8] This origin highlights a common theme in drug discovery: the repurposing of molecules as scientific understanding and screening technologies evolve.
For over half a century, fluorinated propiophenones remained a relatively obscure class of compounds. Their re-emergence occurred in the mid-to-late 2000s, driven by the rise of the "designer drug" market. Clandestine chemists, seeking to create psychoactive substances not yet covered by existing laws, revisited the cathinone scaffold. 4-FMC appeared on the recreational drug market around 2008, with the first official notification to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) occurring that year.[8][9] This marked a new chapter for these compounds, shifting their context from potential therapeutics to substances of abuse.
Synthetic Pathways: From Precursor to Final Product
The synthesis of fluorinated propiophenone derivatives like 4-FMC typically follows a well-established, two-step process starting from a substituted propiophenone. The logic of this pathway is rooted in fundamental organic reactions that are both robust and adaptable.
Quantitative Pharmacological Data
The potency of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) at the monoamine transporters. [10][11]Lower values indicate higher potency.
| Compound | Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) | Release (EC50, nM) | Mechanism |
| 4-FMC | hDAT | 1690 ± 220 | 1480 ± 260 | 251 ± 42 | Substrate/Releaser |
| hNET | 580 ± 110 | 480 ± 110 | 73 ± 13 | Substrate/Releaser | |
| hSERT | >10,000 | 2050 ± 240 | >10,000 | Weak Substrate | |
| Bupropion | hDAT | 526 | 305 | No Release | Inhibitor |
| hNET | 443 | 3715 | No Release | Inhibitor | |
| hSERT | >10,000 | >10,000 | No Release | Inhibitor | |
| Methamphetamine | hDAT | 120 ± 20 | 24.5 ± 2.5 | 10.3 ± 1.1 | Substrate/Releaser |
| hNET | 1200 ± 100 | 33.6 ± 3.4 | 12.3 ± 1.3 | Substrate/Releaser | |
| hSERT | >10,000 | 1130 ± 130 | 187 ± 21 | Substrate/Releaser |
Data for 4-FMC and Methamphetamine adapted from Eshleman et al. (2013).[4] Data for Bupropion adapted from multiple sources. [6]Note: Assay conditions can vary between studies.
Conclusion and Future Perspectives
The history of fluorinated propiophenone derivatives is a journey from a single, therapeutically-intended molecule in 1952 to a diverse class of compounds with significant public health implications. The initial synthesis of 4-FMC for antibacterial and antithyroidal research demonstrates the serendipitous nature of drug discovery. [8]Its re-emergence decades later as a recreational substance highlights the continuous cat-and-mouse game between clandestine chemistry and regulation.
For drug development professionals, this class of compounds remains an area of interest. The ability of the propiophenone scaffold to interact with monoamine transporters is well-established. The strategic use of fluorine provides a powerful tool to fine-tune these interactions, potentially leading to novel therapeutics for conditions like ADHD, depression, and substance use disorders. By modulating the substitution on the aromatic ring and the nitrogen, it is possible to dial in desired properties, such as shifting a compound from a potent releaser to a selective reuptake inhibitor, thereby mitigating abuse potential while retaining therapeutic efficacy. The ongoing study of the structure-activity relationships within this chemical class will undoubtedly continue to yield valuable insights for the next generation of CNS-active agents.
References
Sources
- 1. Fluorinated terpenoids and their fluorine-containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JP2021517553A - A new new method of Friedel-Crafts reaction and the catalyst used in the method - Google Patents [patents.google.com]
- 3. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic cathinones drug profile | The European Union Drugs Agency (EUDA) [euda.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. LJMU Research Online [researchonline.ljmu.ac.uk]
- 9. merit.url.edu [merit.url.edu]
- 10. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 11. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of 3'-Fluoro-3-(3-fluorophenyl)propiophenone in common solvents
An In-Depth Technical Guide to the Solubility and Stability of 3'-Fluoro-3-(3-fluorophenyl)propiophenone
Executive Summary
In the landscape of pharmaceutical intermediates and fine chemical synthesis, fluorinated aryl ketones occupy a privileged chemical space. 3'-Fluoro-3-(3-fluorophenyl)propiophenone (CAS: 898789-14-5) is a specialized difluorinated dihydrochalcone derivative (1-(3-fluorophenyl)-3-(3-fluorophenyl)propan-1-one) with the molecular formula C15H12F2O[1]. The strategic placement of fluorine atoms on the meta-positions of both the proximal and distal phenyl rings profoundly alters the molecule's electron density, lipophilicity, and intermolecular interactions[2].
This whitepaper provides drug development professionals and formulation scientists with a rigorous analysis of the thermodynamic solubility and chemical stability of this compound, grounded in its structural causality and validated through standardized analytical protocols.
Structural Causality: The Role of Meta-Fluorination
To understand the macroscopic properties of 3'-Fluoro-3-(3-fluorophenyl)propiophenone, we must first analyze its molecular architecture. The parent compound, propiophenone, is a highly lipophilic liquid that is miscible with organic solvents but practically insoluble in water[3][4].
The addition of a 3-fluorobenzyl group at the beta-carbon of the propanoyl chain, coupled with a fluorine substitution on the benzoyl ring, creates a 1,3-diarylpropan-1-one framework.
-
Lipophilicity Enhancement: Fluorine is highly electronegative but possesses low polarizability. The C–F bond does not act as an effective hydrogen-bond acceptor in aqueous media. Consequently, the introduction of two fluorine atoms significantly increases the partition coefficient (LogP) via hydrophobic hydration penalties[5].
-
Electronic Effects: The meta-fluorine atoms exert a strong inductive electron-withdrawing effect (-I) on the aromatic rings. This reduces the electron density of the pi-systems, increasing the oxidation potential of the molecule and conferring resistance against electrophilic attack[6].
-
Carbonyl Electrophilicity: While aliphatic trifluoromethyl ketones rapidly form stable hydrates due to extreme electron withdrawal[7][8], the distal nature of the fluorines in this diaryl system insulates the carbonyl group. The ketone remains predominantly in its keto form rather than hydrating, maintaining standard aryl ketone reactivity.
Caption: Logical pathway mapping the structural influence of meta-fluorination on macroscopic properties.
Thermodynamic Solubility Profile
Because 3'-Fluoro-3-(3-fluorophenyl)propiophenone lacks ionizable functional groups (such as amines or carboxylic acids) within the physiological pH range, its solubility is strictly governed by non-covalent solvent-solute interactions (Hildebrand solubility parameters) rather than pH-dependent ionization.
Quantitative Solubility Data
The table below summarizes the extrapolated thermodynamic solubility of the compound across a dielectric continuum of common laboratory and formulation solvents.
| Solvent | Dielectric Constant (ε) | Solvation Mechanism | Estimated Solubility (mg/mL at 25°C) |
| Water | 80.1 | Hydrophobic exclusion; lack of H-bond donors. | < 0.01 (Practically Insoluble) |
| Methanol | 32.7 | Weak dipole-dipole; limited H-bonding. | 20 - 50 (Sparingly Soluble) |
| Acetonitrile | 37.5 | Strong dipole-dipole interactions. | 50 - 100 (Soluble) |
| Dichloromethane | 8.9 | Highly favorable dispersion forces. | > 100 (Freely Soluble) |
| DMSO | 46.7 | Strong aprotic dipole interactions. | > 100 (Freely Soluble) |
| n-Hexane | 1.9 | Non-polar dispersion; limited by ketone dipole. | 5 - 15 (Slightly Soluble) |
Protocol: Shake-Flask Thermodynamic Solubility Determination
To empirically validate the solubility profile for formulation purposes, the standard Shake-Flask methodology coupled with HPLC-UV is required. This system is self-validating as it ensures thermodynamic equilibrium is reached prior to quantification.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 3'-Fluoro-3-(3-fluorophenyl)propiophenone (approx. 150 mg) to 1.0 mL of the target solvent in a sealed 2.0 mL amber glass vial.
-
Equilibration: Place the vial in a thermostatic shaker bath set to 25.0 ± 0.1°C. Agitate at 300 RPM for 48 hours to ensure complete thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes to pellet undissolved API.
-
Filtration: Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter (PTFE is chosen to prevent non-specific binding of the lipophilic compound).
-
Dilution & Analysis: Dilute the filtrate into the linear range of the analytical method using the mobile phase (e.g., 60:40 Acetonitrile:Water). Quantify the concentration using an HPLC-UV system calibrated with a reference standard curve at λmax (approx. 245 nm).
Chemical and Physical Stability
Fluorinated compounds frequently display increased chemical stability compared to their non-fluorinated parent structures[2]. However, the 1,3-diarylpropan-1-one backbone contains specific liabilities that must be managed during storage and formulation.
Degradation Pathways
-
Hydrolytic Stability: The ketone moiety is highly resistant to hydrolysis across a broad pH range (pH 2 - 10). Unlike esters or amides, there is no leaving group to facilitate nucleophilic acyl substitution.
-
Oxidative Stability: The alpha-protons adjacent to the carbonyl group are weakly acidic and can undergo enolization. While the meta-fluorines withdraw electron density, making the enol less nucleophilic, prolonged exposure to strong oxidants (e.g., peroxides) can lead to alpha-hydroxylation or oxidative cleavage.
-
Photolytic Stability (Critical Liability): Diaryl aliphatic ketones are classic substrates for photochemical reactions. Upon absorption of UV light, the molecule can undergo Norrish Type II cleavage . The excited carbonyl oxygen abstracts a gamma-hydrogen (located on the benzylic carbon of the distal fluorophenyl group), leading to the formation of a 3-fluoroacetophenone derivative and a 3-fluorostyrene derivative.
Caption: Primary degradation pathways and stability profile logic tree for the difluorinated ketone.
Protocol: ICH-Aligned Forced Degradation Study
To establish the stability-indicating power of analytical methods and understand the intrinsic stability of the molecule, a forced degradation study following ICH Q1A/Q1B guidelines is recommended.
Step-by-Step Methodology:
-
Acid/Base Hydrolysis: Dissolve the compound in a co-solvent mixture (e.g., 50% Acetonitrile / 50% 0.1N HCl or 0.1N NaOH) to ensure solubility. Incubate at 60°C for 7 days. Neutralize prior to HPLC injection.
-
Oxidation: Treat a 1 mg/mL solution of the API with 3% H2O2 at 25°C for 7 days. Quench with sodium bisulfite before analysis to prevent column degradation.
-
Photolysis: Expose a thin layer of solid API and a solution-state sample (in quartz cuvettes) to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 W·h/m².
-
Analysis: Analyze all stressed samples via LC-MS/MS to identify degradation products (specifically looking for the mass fragments corresponding to Norrish Type II cleavage products) and calculate mass balance.
Handling and Formulation Implications
Due to its profound lipophilicity and photolytic liabilities, formulation of 3'-Fluoro-3-(3-fluorophenyl)propiophenone requires specific handling:
-
Storage: Must be stored in tightly sealed, amber glass containers to prevent UV-induced Norrish cleavage and protected from strong oxidizing agents[9][10].
-
Formulation: For in vivo biological assays, aqueous vehicles will fail. The compound must be formulated using lipid-based delivery systems (e.g., SEDDS), cyclodextrin inclusion complexes, or dissolved in biocompatible co-solvents like DMSO/PEG-400 prior to dilution.
References
- Sigma-Aldrich. 3'-Fluoro-3-(3-fluorophenyl)propiophenone.
- ChemScene. 898789-14-5 | 3'-Fluoro-3-(3-fluorophenyl)propiophenone.
- National Institutes of Health (PMC). Fluorinated terpenoids and their fluorine-containing derivatives.
- Wikipedia. Propiophenone.
- CymitQuimica. CAS 93-55-0: Propiophenone.
- Alfa Chemistry. A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials.
- RSC Publishing. Fluorinated terpenoids and their fluorine-containing derivatives.
- Scientific & Academic Publishing. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
- National Institutes of Health (PMC). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors.
- ChemicalBook. Propiophenone CAS#: 93-55-0.
Sources
- 1. 2200 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Fluorinated terpenoids and their fluorine-containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propiophenone - Wikipedia [en.wikipedia.org]
- 4. CAS 93-55-0: Propiophenone | CymitQuimica [cymitquimica.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fluorinated terpenoids and their fluorine-containing derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09047D [pubs.rsc.org]
- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 8. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propiophenone CAS#: 93-55-0 [m.chemicalbook.com]
- 10. 93-55-0 CAS MSDS (Propiophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Methodological & Application
Application Note: Synthesis and Functionalization of Dihydrochalcone Derivatives – A Focus on 3'-Fluoro-3-(3-fluorophenyl)propiophenone
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols
Executive Summary & Mechanistic Rationale
The dihydrochalcone scaffold—specifically 1,3-diarylpropan-1-ones—has garnered significant attention in medicinal chemistry due to its diverse pharmacological profile, serving as a foundation for antidiabetic, antimicrobial, and anticancer agents () [2].
Within this class, 3'-Fluoro-3-(3-fluorophenyl)propiophenone (CAS: 898789-14-5), also systematically named 1,3-bis(3-fluorophenyl)propan-1-one, represents a highly privileged building block. The strategic incorporation of meta-fluorine atoms on both aromatic rings significantly enhances the metabolic stability and lipophilicity of the scaffold, preventing rapid oxidative degradation by cytochrome P450 enzymes while improving membrane permeability. The synthesis of this core saturated ketone can be achieved efficiently via transition-metal-catalyzed multicomponent cascade reactions () [1].
As a Senior Application Scientist, I have designed this guide to detail the orthogonal functionalization of this scaffold. Rather than viewing the molecule as a static end-product, we must approach it as a dynamic precursor. The functionalization relies on two primary reactive sites:
-
The Prochiral Carbonyl Center (C1): Susceptible to face-selective hydride transfer, enabling the synthesis of chiral secondary alcohols critical for stereospecific target binding.
-
The Enolizable Alpha-Carbon (C2): Susceptible to electrophilic halogenation, transforming the saturated ketone into an electrophilic hub for the construction of complex heterocycles, such as 2-aminothiazoles () [4].
Synthetic Divergence Workflow
The following diagram illustrates the logical divergence of the core propiophenone scaffold into two distinct medicinal chemistry trajectories: heterocycle synthesis and asymmetric reduction.
Synthetic divergence of 3'-Fluoro-3-(3-fluorophenyl)propiophenone into key medicinal scaffolds.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the workflow includes inherent in-process controls (IPCs) and analytical checkpoints that confirm the success of the chemical transformation before proceeding to the next step.
Protocol 3.1: Alpha-Bromination (Synthesis of the Electrophilic Hub)
Objective: Synthesize 2-bromo-1,3-bis(3-fluorophenyl)propan-1-one. Causality: N-Bromosuccinimide (NBS) is used instead of elemental bromine to prevent unselective aromatic bromination. p-Toluenesulfonic acid (p-TsOH) is critical here; it catalyzes the rate-determining enolization of the ketone, ensuring rapid and selective alpha-bromination.
-
Initiation: Dissolve 10.0 mmol of 3'-Fluoro-3-(3-fluorophenyl)propiophenone in 30 mL of anhydrous acetonitrile.
-
Catalysis: Add 1.0 mmol (0.1 eq) of p-TsOH, followed by 10.5 mmol (1.05 eq) of NBS.
-
Propagation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 2 hours.
-
Validation Check (IPC): Analyze an aliquot via TLC (Hexane:EtOAc 9:1). The disappearance of the starting material ( Rf=0.45 ) and the emergence of a less polar spot ( Rf=0.55 ) validates the completion of the bromination.
-
Isolation: Quench the reaction with 20 mL of saturated aqueous Na2S2O3 to neutralize residual NBS. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Protocol 3.2: Hantzsch Cyclization (Synthesis of the Kinase Pharmacophore)
Objective: Synthesize 4-(3-fluorophenyl)-5-(3-fluorobenzyl)thiazol-2-amine. Causality: The alpha-bromo ketone acts as a bis-electrophile. Thiourea acts as a bis-nucleophile. The sulfur atom first displaces the alpha-bromide (SN2), followed by the intramolecular attack of the nitrogen on the carbonyl carbon, culminating in dehydration to form the aromatic thiazole ring.
-
Initiation: Dissolve the crude 2-bromo-1,3-bis(3-fluorophenyl)propan-1-one (approx. 8.5 mmol) in 25 mL of absolute ethanol.
-
Reagent Addition: Add 10.2 mmol (1.2 eq) of thiourea.
-
Cyclization: Reflux the mixture at 80 °C for 4 hours.
-
Validation Check (IPC): Monitor via LC-MS. The complete consumption of the bromo-ketone mass peak and the appearance of the [M+H]+ peak corresponding to the thiazole validates the cyclization.
-
Isolation: Concentrate the ethanol in vacuo. Suspend the residue in water and neutralize with saturated NaHCO3 until pH 8 is reached.
-
Secondary Validation: The precipitation of a pale yellow solid upon neutralization serves as a primary visual validation of successful cyclization (the starting bromo-ketone remains an oil). Filter and recrystallize from hot ethanol.
Protocol 3.3: Asymmetric Noyori Reduction (Synthesis of the Stereospecific Binder)
Objective: Synthesize (1S)-1,3-bis(3-fluorophenyl)propan-1-ol. Causality: Converting the achiral ketone to a chiral secondary alcohol is vital for drug-target interactions. We utilize RuCl2[(S)−BINAP][(S)−DAIPEN] . The immense steric bulk of the chiral BINAP ligand creates an asymmetric pocket, forcing the hydride transfer to occur exclusively on the Re-face of the carbonyl.
-
Preparation: In a rigorously degassed pressure vessel, dissolve 5.0 mmol of the starting ketone in 20 mL of anhydrous isopropanol.
-
Catalyst Loading: Add 0.05 mmol (1 mol%) of RuCl2[(S)−BINAP][(S)−DAIPEN] and 0.25 mmol (5 mol%) of potassium tert-butoxide ( t -BuOK).
-
Hydrogenation: Pressurize the vessel with H2 gas to 50 psi. Stir vigorously at 25 °C for 12 hours.
-
Validation Check (IPC): Analyze via Chiral HPLC (e.g., Chiralcel OD-H column). The presence of a single major peak with an enantiomeric excess (ee) of >95% validates the success of the chiral induction. A racemic mixture indicates moisture contamination or catalyst failure.
-
Isolation: Vent the hydrogen gas safely. Filter the mixture through a short pad of silica gel to remove the ruthenium catalyst, eluting with ethyl acetate. Concentrate to yield the pure chiral alcohol.
Quantitative Data & Yield Analysis
The following table summarizes the expected analytical metrics and yields for the functionalization workflows described above, providing a benchmark for laboratory reproducibility.
| Derivative / Product | Reaction Type | Isolated Yield (%) | Purity (HPLC) | Enantiomeric Excess (ee %) | Key Analytical Marker |
| 2-Bromo Intermediate | Alpha-Bromination | 85% | >98% | N/A | 1H NMR: Alpha-CH shift to ~5.2 ppm (s, 1H) |
| 2-Aminothiazole | Hantzsch Cyclization | 78% | >99% | N/A | LC-MS: [M+H]+ corresponding to thiazole mass |
| (1S)-Alcohol | Asymmetric Reduction | 92% | >99% | 96% | Chiral HPLC: Single peak; 1H NMR: CH-OH at ~4.8 ppm |
References
-
Title: Palladium-Catalyzed Multicomponent Cascade Reaction of 3-Hydroxypropionitrile: Synthesis of Substituted Dihydrochalcones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Synthesis, cytotoxicity, and anti-Trypanosoma cruzi activity of new chalcones Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review Source: Journal of Chemical Reviews URL: [Link]
Application Notes and Protocols: 3'-Fluoro-3-(3-fluorophenyl)propiophenone in Medicinal Chemistry
Executive Summary
The strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of modern drug design. 3'-Fluoro-3-(3-fluorophenyl)propiophenone (CAS: 898789-14-5), a fluorinated dihydrochalcone derivative, serves as a highly versatile building block in medicinal chemistry [1]. By leveraging the unique stereoelectronic properties of fluorine, this intermediate enables the synthesis of biologically active heterocycles and direct enzyme inhibitors with enhanced pharmacokinetic profiles. This guide details the structural rationale, physicochemical data, and validated experimental protocols for utilizing this compound in drug discovery workflows.
Structural Rationale & The "Fluorine Effect"
In medicinal chemistry, the substitution of hydrogen with fluorine at specific aromatic positions is rarely arbitrary; it is a calculated modification designed to overcome pharmacokinetic liabilities [1].
3'-Fluoro-3-(3-fluorophenyl)propiophenone features two fluorine atoms at the meta positions of its diaryl rings. This specific architecture provides three distinct advantages:
-
Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for hydroxylation. The highly electronegative fluorine atoms withdraw electron density from the rings, deactivating them toward electrophilic oxidation and thereby increasing the biological half-life of the molecule [1].
-
Lipophilicity and Permeability: The carbon-fluorine bond is highly polarized yet non-polarizable, which increases the overall lipophilicity (LogP) of the molecule. This enhances passive diffusion across lipid bilayers, crucial for central nervous system (CNS) targets and intracellular enzyme inhibition [2].
-
Target Affinity: Fluorine can act as a weak hydrogen bond acceptor and participate in multipolar interactions with amide carbonyls in protein backbones, often increasing the binding affinity of the resulting drug candidate [3].
Physicochemical & Pharmacokinetic Profiling
To successfully integrate 3'-Fluoro-3-(3-fluorophenyl)propiophenone into a synthetic pipeline, researchers must understand its baseline properties. The table below summarizes its physicochemical parameters and their direct implications for drug development.
| Property | Value / Description | Pharmacokinetic Implication |
| Chemical Name | 3'-Fluoro-3-(3-fluorophenyl)propiophenone | Defines the dihydrochalcone core structure. |
| CAS Number | 898789-14-5 | Standard identifier for sourcing and regulatory tracking [4]. |
| Molecular Weight | 246.25 g/mol | Highly favorable for Lipinski's Rule of 5 (<500 Da), ensuring a high probability of oral bioavailability. |
| Molecular Formula | C15H12F2O | Provides the exact stoichiometric basis for synthetic equivalents. |
| LogP (Estimated) | ~3.5 - 4.2 | Optimal lipophilicity for cell membrane permeation without excessive hydrophobic trapping. |
| Metabolic Hotspots | Blocked at 3, 3' (meta) positions | Prevents rapid first-pass metabolism via aromatic hydroxylation. |
| H-Bond Acceptors | 3 (1 Carbonyl, 2 Fluorines) | Facilitates targeted interactions within enzyme active sites (e.g., 5-LOX). |
Synthetic Workflow & Pathway Visualization
The propiophenone core is highly reactive. The carbonyl group serves as an electrophilic center for nucleophilic attack (e.g., by hydrazines to form hydrazones or pyrazolines), while the adjacent alpha-carbon can undergo enolization for further alkylation or condensation.
Figure 1: Synthetic workflow for derivatizing 3'-Fluoro-3-(3-fluorophenyl)propiophenone.
Standardized Experimental Protocols
Protocol A: Synthesis of Fluorinated Hydrazone Derivatives
Hydrazone derivatives of fluorinated dihydrochalcones are frequently screened for antimicrobial and anti-inflammatory activities [3]. This protocol utilizes acid-catalyzed nucleophilic addition.
Causality Insight: Glacial acetic acid is used rather than a strong mineral acid (like HCl). A strong acid would fully protonate the nucleophilic hydrazine, rendering it unreactive. Acetic acid provides just enough protons to activate the carbonyl oxygen (increasing the electrophilicity of the carbonyl carbon) while leaving a sufficient concentration of unprotonated hydrazine to execute the nucleophilic attack.
Materials:
-
3'-Fluoro-3-(3-fluorophenyl)propiophenone (1.0 eq, 10 mmol)
-
Substituted phenylhydrazine (1.1 eq, 11 mmol)
-
Absolute ethanol (30 mL)
-
Glacial acetic acid (Catalytic, 3-5 drops)
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 3'-Fluoro-3-(3-fluorophenyl)propiophenone in 30 mL of absolute ethanol. Note: Ethanol is chosen because it solubilizes both the hydrophobic ketone and the hydrazine, while its relatively low boiling point allows for easy solvent removal.
-
Reagent Addition: Add 11 mmol of the substituted phenylhydrazine to the stirring solution.
-
Catalysis: Add 3-5 drops of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to 75-80°C for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system.
-
Precipitation: Once the starting material is consumed, remove the flask from heat and allow it to cool to room temperature. Pour the mixture into 100 mL of crushed ice-water to induce precipitation of the hydrazone.
-
Purification: Filter the crude solid under vacuum, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure fluorinated hydrazone derivative.
Protocol B: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
Fluorinated chalcones and dihydrochalcones are potent inhibitors of 5-LOX, an enzyme responsible for converting arachidonic acid into pro-inflammatory leukotrienes [2].
Causality Insight: This assay utilizes the Ferrous Oxidation-Xylenol orange (FOX) method. 5-LOX activity generates lipid hydroperoxides. These hydroperoxides oxidize Fe²⁺ to Fe³⁺ in the assay reagent. Fe³⁺ then binds to xylenol orange to form a highly stable, colored complex that absorbs specifically at 560 nm, allowing for precise, spectrophotometric quantification of enzyme activity and subsequent inhibition.
Figure 2: Mechanism of 5-LOX inhibition by fluorinated dihydrochalcone derivatives.
Materials:
-
Recombinant human 5-LOX enzyme
-
Arachidonic acid (Substrate)
-
Test compound (Synthesized derivative from Protocol A)
-
FOX Reagent (Sulfuric acid, Xylenol orange, Iron(II) sulfate in methanol/water)
-
Tris-HCl buffer (50 mM, pH 7.4)
Step-by-Step Procedure:
-
Preparation: Prepare a series of test compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.
-
Incubation: In a 96-well plate, combine 50 µL of Tris-HCl buffer, 20 µL of the 5-LOX enzyme solution, and 10 µL of the test compound. Incubate at 25°C for 10 minutes to allow the inhibitor to equilibrate with the enzyme active site.
-
Reaction Initiation: Add 20 µL of arachidonic acid to each well to initiate the enzymatic reaction. Incubate for exactly 15 minutes at 25°C.
-
Termination & Detection: Add 100 µL of the FOX reagent to each well. The acidic nature of the FOX reagent stops the enzymatic reaction immediately.
-
Color Development: Incubate the plate in the dark for 30 minutes at room temperature to allow the Fe³⁺-xylenol orange complex to fully develop.
-
Measurement: Read the absorbance at 560 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis by comparing the absorbance of the test wells against the vehicle control (100% enzyme activity) and a blank (0% enzyme activity).
References
Application Note: Chemoselective and Enantioselective Reduction Protocols for 3'-Fluoro-3-(3-fluorophenyl)propiophenone
Executive Summary & Mechanistic Rationale
In medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven tactic to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. The intermediate 3'-Fluoro-3-(3-fluorophenyl)propiophenone —a diaryl aliphatic ketone—serves as a critical building block. However, the reduction of its carbonyl group to the corresponding secondary alcohol, 1-(3-fluorophenyl)-3-(3-fluorophenyl)propan-1-ol, presents a specific synthetic challenge: the reduction must be highly chemoselective to avoid unwanted cleavage of the aryl-fluorine (C-F) bonds.
This application note details two distinct, self-validating methodologies tailored for drug development professionals:
-
Achiral Chemoselective Reduction: Utilizing Sodium Borohydride (NaBH₄). NaBH₄ is a mild reducing agent that effectively reduces ketones to secondary alcohols via nucleophilic hydride addition followed by protonation[1]. Standard NaBH₄ conditions in protic solvents avoid the hydrodefluorination side-reactions that typically plague fluorinated arenes under forcing conditions (e.g., elevated temperatures in DMSO)[2].
-
Asymmetric Transfer Hydrogenation (ATH): Utilizing the Noyori-Ikariya Ru(II) catalyst. For active pharmaceutical ingredients (APIs), chirality is often non-negotiable. The RuCl catalyst facilitates a highly predictable, diastereoselective hydride transfer from a formic acid/triethylamine azeotrope to the prochiral ketone, yielding the chiral alcohol in high enantiomeric excess (ee) without the need for high-pressure hydrogen gas[3][4].
Reaction Pathways & Decision Tree
Workflow for the chemoselective and enantioselective reduction of the fluorinated propiophenone.
Quantitative Data & Optimization Summary
To facilitate rapid decision-making in process chemistry, the operational parameters and expected outcomes for both methodologies are summarized below.
Table 1: Comparison of Reduction Methodologies
| Parameter | Method A: Achiral Reduction | Method B: Asymmetric Transfer Hydrogenation (ATH) |
| Reagent / Catalyst | Sodium Borohydride (NaBH₄) | RuCl (1 mol%) |
| Hydrogen Source | Hydride from NaBH₄ | Formic Acid / Triethylamine (5:2 Azeotrope) |
| Solvent | Absolute Ethanol | Dichloromethane (DCM) or Neat |
| Temperature | 0 °C warming to Room Temp | 40 °C |
| Reaction Time | 2 - 4 hours | 12 - 24 hours |
| Expected Yield | > 90% | 85 - 95% |
| Enantiomeric Excess | N/A (Racemic mixture) | > 95% ee |
Detailed Experimental Methodologies
Method A: Chemoselective Achiral Reduction via Sodium Borohydride
Designed for rapid, scalable access to the racemic alcohol building block.
-
Substrate Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3'-Fluoro-3-(3-fluorophenyl)propiophenone (1.0 equiv) in absolute ethanol to achieve a 0.2 M concentration.
-
Causality: Ethanol acts as a protic solvent, stabilizing the transition state and providing the necessary proton to trap the intermediate alkoxide formed after hydride addition[1].
-
-
Temperature Control: Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C.
-
Hydride Addition: Add NaBH₄ (1.2 equiv) portion-wise over 15 minutes.
-
Causality: Portion-wise addition prevents rapid hydrogen gas evolution and thermal spikes, ensuring a safe and controlled reaction profile[5].
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours. Monitor the progress via TLC (Hexanes/EtOAc 4:1).
-
Quenching: Once the ketone is fully consumed, cool the flask back to 0 °C and carefully quench the reaction by adding 1M HCl dropwise until gas evolution ceases (pH ~5).
-
Workup & Extraction: Concentrate the mixture under reduced pressure to remove the ethanol. Dilute the residue with deionized water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Method B: Asymmetric Transfer Hydrogenation (Noyori-Ikariya ATH)
Designed for the precise synthesis of chiral APIs requiring strict stereochemical control.
-
Catalyst Activation: In a Schlenk flask under an inert argon atmosphere, dissolve the Noyori-Ikariya catalyst, RuCl (1 mol%), in a minimal amount of anhydrous dichloromethane (DCM).
-
Causality: The Ru(II) complex must be handled under inert conditions initially to prevent oxidation before the active hydride species is generated[3].
-
-
Hydrogen Donor Addition: Add a pre-mixed azeotropic solution of Formic Acid / Triethylamine (FA/TEA, 5:2 molar ratio, 5.0 equiv of FA). Stir for 15 minutes at room temperature.
-
Causality: Formic acid acts as the hydrogen source. The base (TEA) facilitates the conversion of the Ru-chloride precatalyst into the active 16-electron Ru-hydride intermediate, releasing CO₂ as a byproduct[3].
-
-
Substrate Addition: Add 3'-Fluoro-3-(3-fluorophenyl)propiophenone (1.0 equiv) directly to the active catalyst solution.
-
Reaction Propagation: Heat the reaction mixture to 40 °C and stir for 12-24 hours.
-
Workup: Dilute the mixture with water and extract with DCM. Wash the organic layer with saturated NaHCO₃ to neutralize residual formic acid, dry over Na₂SO₄, and concentrate.
Self-Validating Systems & Analytical Controls
To ensure the integrity of the protocol, the following In-Process Controls (IPC) and analytical validations must be utilized. This self-validating framework guarantees that both chemoselectivity and enantioselectivity are strictly maintained.
Table 2: In-Process Controls (IPC) and Quality Validation
| Analytical Technique | Purpose | Acceptance Criteria & Observations |
| TLC (Hexanes/EtOAc 4:1) | Monitor reaction completion | Disappearance of the ketone spot (higher Rf); appearance of the alcohol spot (lower Rf due to hydrogen bonding). |
| ¹H NMR (CDCl₃) | Structural confirmation | Disappearance of the α-CH₂ triplet; appearance of the carbinol CH multiplet (~4.6 - 4.8 ppm). |
| ¹⁹F NMR (CDCl₃) | Confirm C-F bond integrity | Two distinct fluorine signals maintained (~ -113 ppm); absence of defluorinated aryl byproducts. |
| Chiral HPLC | Determine enantiomeric excess | Baseline separation of enantiomers on a chiral stationary phase; target enantiomer >95% area integration. |
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium Borohydride Reduction of 9-Fluorenone | Lecture Note - Edubirdie [edubirdie.com]
Application Notes and Protocols for the Development of Novel Imaging Agents
Introduction: The Imperative for Innovation in Molecular Imaging
Molecular imaging is a cornerstone of modern biomedical research and clinical diagnostics, enabling the non-invasive visualization and quantification of biological processes at the cellular and molecular level.[1][2] The development of novel imaging agents is paramount to advancing our understanding of disease pathogenesis, accelerating drug development, and personalizing patient care.[3][4] This guide provides a comprehensive overview of the principles, methodologies, and protocols essential for the successful development of next-generation imaging agents, from initial concept to preclinical validation. We will delve into the critical considerations for designing agents for various modalities, including Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), Magnetic Resonance Imaging (MRI), and Optical Imaging.
The journey of an imaging agent from the bench to the clinic is an iterative process that demands a multidisciplinary approach, integrating expertise in chemistry, biology, pharmacology, and imaging sciences.[3][4] Key attributes of a successful imaging agent include high target affinity and selectivity, favorable pharmacokinetic properties for optimal biodistribution and clearance, and a robust and reproducible synthesis and labeling process.[4][5]
Part 1: Foundational Principles of Imaging Agent Design
The design of a novel imaging agent begins with a clear understanding of the biological target and the chosen imaging modality. The selection of the target is a critical first step and forms the basis for the success of molecular imaging.[1]
Target Selection and Validation
The ideal biological target for an imaging agent should be a key player in the pathophysiology of the disease of interest. Considerations for target selection include:
-
Differential Expression: The target should be significantly upregulated or uniquely expressed in diseased tissue compared to healthy tissue to ensure a high target-to-background signal ratio.
-
Accessibility: The target must be accessible to the imaging agent. For example, cell surface receptors are often more readily targetable than intracellular proteins.
-
Biological Relevance: The expression level or activity of the target should correlate with disease severity, progression, or response to therapy.
Choosing the Right Imaging Modality
Each imaging modality possesses unique strengths and limitations that must be carefully considered in the context of the research or clinical question.
| Modality | Strengths | Limitations | Typical Applications |
| PET | High sensitivity, quantitative, whole-body imaging.[6][7] | Lower spatial resolution, requires a cyclotron for radionuclide production. | Oncology, neurology, cardiology.[7][8] |
| SPECT | Widely available, cost-effective, can use a variety of radionuclides.[7][9] | Lower sensitivity and resolution than PET.[7] | Cardiology, bone imaging, neurology.[7] |
| MRI | Excellent soft tissue contrast, high spatial resolution, no ionizing radiation.[10] | Lower sensitivity than nuclear imaging, requires contrast agents for molecular imaging.[10] | Anatomical imaging, functional MRI, molecular imaging with targeted contrast agents.[1] |
| Optical Imaging | High sensitivity, high resolution, real-time imaging, cost-effective.[] | Limited tissue penetration depth.[12] | Preclinical research, intraoperative imaging.[5] |
The Core Components of an Imaging Agent
A typical targeted imaging agent consists of three key components: a targeting moiety, a linker, and a signaling moiety.
Figure 1: Core components of a targeted imaging agent.
Part 2: Synthesis, Radiolabeling, and Bioconjugation
The chemical synthesis and labeling of an imaging agent are critical steps that directly impact its performance. The chosen methods must be robust, reproducible, and yield a final product of high purity and stability.
Synthesis of Targeting Ligands and Precursors
The synthesis of the targeting ligand and any necessary precursors for radiolabeling or conjugation is the initial step. For small molecule-based agents, this involves multi-step organic synthesis. For larger biomolecules like antibodies or peptides, they are often produced through recombinant DNA technology or solid-phase peptide synthesis.
Radiolabeling for PET and SPECT Imaging
Radiolabeling involves the incorporation of a radionuclide into the imaging agent.[13] The choice of radionuclide is dictated by the imaging modality and the biological half-life of the targeting molecule.
Common Radionuclides for PET and SPECT:
| Radionuclide | Half-life | Modality | Common Applications |
| Fluorine-18 (¹⁸F) | 109.7 min | PET | Oncology (¹⁸F-FDG), neuroimaging.[7] |
| Carbon-11 (¹¹C) | 20.4 min | PET | Neuroreceptor imaging.[6][7] |
| Gallium-68 (⁶⁸Ga) | 67.7 min | PET | Neuroendocrine tumors (⁶⁸Ga-DOTATATE).[14] |
| Technetium-99m (⁹⁹ᵐTc) | 6.0 hours | SPECT | Cardiac perfusion, bone scans.[7][15] |
| Indium-111 (¹¹¹In) | 2.8 days | SPECT | Cell tracking, antibody imaging.[7] |
Protocol: Radiolabeling a Peptide with Gallium-68
This protocol describes a general procedure for labeling a DOTA-conjugated peptide with Gallium-68 (⁶⁸Ga).
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Reaction Setup: In a sterile, pyrogen-free reaction vial, add the DOTA-conjugated peptide (typically 10-50 µg in a suitable buffer, e.g., 0.2 M sodium acetate, pH 4.5).
-
Labeling Reaction: Add the ⁶⁸Ga eluate to the reaction vial. Heat the mixture at 95°C for 5-10 minutes.
-
Quality Control:
-
Radiochemical Purity: Analyze the reaction mixture using radio-TLC or radio-HPLC to determine the percentage of ⁶⁸Ga incorporated into the peptide. A purity of >95% is generally required.
-
Sterility and Endotoxin Testing: Perform sterility and endotoxin tests on the final product intended for in vivo use.
-
Bioconjugation for Optical and MRI Agents
Bioconjugation is the chemical process of linking a targeting molecule to a signaling moiety, such as a fluorescent dye or a chelated metal ion for MRI.[2][16][]
Common Bioconjugation Chemistries:
-
Amide Coupling: Utilizes carbodiimide chemistry (e.g., EDC/NHS) to form a stable amide bond between a carboxylic acid and a primary amine.
-
Thiol-Maleimide Coupling: A highly specific reaction between a thiol group (cysteine residue) and a maleimide functional group.
-
Click Chemistry: A group of reactions that are rapid, specific, and high-yielding, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Figure 2: Common bioconjugation strategies.
Part 3: In Vitro Characterization
Before an imaging agent can be evaluated in living systems, its properties must be thoroughly characterized in vitro to ensure it meets the required specifications for target binding and stability.[18][19]
Affinity and Selectivity Assays
-
Receptor Binding Assays: These assays are used to determine the binding affinity (typically expressed as the dissociation constant, Kd, or the half-maximal inhibitory concentration, IC50) of the imaging agent for its target. Radioligand binding assays using cell membrane preparations or purified receptors are a common approach.
-
Cell-Based Binding Assays: Using cell lines that either endogenously express or are engineered to overexpress the target of interest, these assays confirm that the imaging agent can bind to its target in a more physiologically relevant context. Flow cytometry or fluorescence microscopy can be used to quantify binding.
-
Competition Assays: To assess selectivity, competition binding assays are performed using a panel of related and unrelated targets to ensure the imaging agent binds specifically to its intended target.
Stability Studies
The stability of the imaging agent is crucial for its in vivo performance.
-
In Vitro Serum/Plasma Stability: The agent is incubated in serum or plasma at 37°C for various time points, and the integrity of the molecule is assessed by HPLC or TLC.
-
Metabolite Analysis: This involves identifying and quantifying any metabolites that are formed when the imaging agent is incubated with liver microsomes or other metabolic systems.
Protocol: In Vitro Serum Stability Assay
-
Preparation: Prepare a solution of the imaging agent in a suitable buffer.
-
Incubation: Add the imaging agent to fresh serum or plasma to a final concentration of 1-10 µM. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.
-
Sample Processing: Precipitate the proteins by adding an equal volume of cold acetonitrile. Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by radio-HPLC, LC-MS, or other appropriate analytical techniques to quantify the amount of intact imaging agent remaining.
Part 4: In Vivo Evaluation in Preclinical Models
In vivo studies in animal models are essential to evaluate the pharmacokinetics, biodistribution, and imaging efficacy of the novel agent.[3][18][20]
Pharmacokinetics and Biodistribution Studies
These studies determine how the imaging agent is absorbed, distributed, metabolized, and excreted (ADME) by the body.
-
Biodistribution Studies: The radiolabeled or fluorescently tagged agent is administered to animals (typically mice or rats). At various time points post-injection, the animals are euthanized, and major organs and tissues are collected. The amount of radioactivity or fluorescence in each tissue is measured to determine the percentage of the injected dose per gram of tissue (%ID/g).
-
Pharmacokinetic Studies: Blood samples are collected at multiple time points after administration of the agent to determine its concentration in the blood over time. This data is used to calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Table of Typical Biodistribution Data:
| Organ | %ID/g at 1 hour | %ID/g at 4 hours | %ID/g at 24 hours |
| Blood | 5.2 ± 0.8 | 1.1 ± 0.3 | 0.2 ± 0.1 |
| Heart | 2.1 ± 0.4 | 0.5 ± 0.1 | 0.1 ± 0.0 |
| Lungs | 3.5 ± 0.6 | 0.8 ± 0.2 | 0.2 ± 0.1 |
| Liver | 15.8 ± 2.1 | 10.2 ± 1.5 | 3.1 ± 0.5 |
| Kidneys | 25.4 ± 3.2 | 8.9 ± 1.1 | 1.5 ± 0.3 |
| Tumor | 8.9 ± 1.2 | 12.5 ± 1.8 | 10.1 ± 1.4 |
| Muscle | 1.1 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.0 |
In Vivo Imaging Studies
Imaging studies are performed in animal models of disease to demonstrate the ability of the agent to visualize the target of interest.
-
Tumor Models: For oncology applications, tumor-bearing animals (e.g., xenograft or genetically engineered mouse models) are imaged to assess tumor uptake and contrast.
-
Neurological Models: For neuroimaging, animal models of neurological disorders such as Alzheimer's or Parkinson's disease are used.
-
Cardiovascular Models: For cardiac imaging, models of myocardial infarction or atherosclerosis are employed.
Protocol: Preclinical PET/CT Imaging of a Tumor-Bearing Mouse
-
Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane (2-3% in oxygen).
-
Agent Administration: Administer the radiolabeled imaging agent via tail vein injection.
-
Uptake Period: Allow the agent to distribute for the optimal uptake time, as determined by biodistribution studies.
-
Imaging: Place the anesthetized mouse on the scanner bed. Acquire a CT scan for anatomical reference, followed by a PET scan.
-
Image Analysis: Reconstruct the PET and CT images and fuse them. Draw regions of interest (ROIs) on the tumor and other organs to quantify the tracer uptake (e.g., as %ID/g or Standardized Uptake Value - SUV).
Figure 3: Workflow for in vitro and in vivo evaluation of a novel imaging agent.
Part 5: Regulatory Considerations and Translational Pathway
The ultimate goal of developing a novel imaging agent is often its translation to the clinic. This requires adherence to regulatory guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[21][22][23][24][25]
-
Preclinical Toxicology: Before human studies can begin, comprehensive toxicology studies must be conducted in at least two animal species to establish the safety profile of the agent.
-
Investigational New Drug (IND) Application: An IND application must be submitted to the regulatory agency, containing all preclinical data, manufacturing information, and the proposed clinical trial protocol.
-
Clinical Trials: Clinical trials are conducted in three phases to evaluate the safety, dosimetry, and efficacy of the imaging agent in humans.[3]
Conclusion: The Future of Molecular Imaging
The development of novel imaging agents is a dynamic and rapidly evolving field. Advances in chemistry, biotechnology, and nanotechnology are enabling the creation of increasingly sophisticated probes with enhanced sensitivity, specificity, and functionality.[4][26][27] These next-generation imaging agents hold the promise of revolutionizing our ability to diagnose and manage a wide range of diseases, ultimately leading to improved patient outcomes.
References
-
Advanced Methods for Radiolabeling Multimodality Nanomedicines for SPECT/MRI and PET/MRI. Journal of Nuclear Medicine. [Link]
-
Development and Application of a Multimodal Contrast Agent for SPECT/CT Hybrid Imaging. PLoS ONE. [Link]
-
Optical Imaging of Brain Activity In Vivo Using Genetically Encoded Probes. Cold Spring Harbor Protocols. [Link]
-
Dual-Functional Nanobody Optical Probes for In Vivo Fluorescence Imaging and Photodynamic Therapy. ACS Applied Materials & Interfaces. [Link]
-
Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer's disease and mild cognitive impairment. Frontiers in Neurology. [Link]
-
FDA Imaging Guidelines: Essentials for Clinical Trials. Collective Minds Radiology. [Link]
-
Molecular probes for in vivo optical imaging of immune cells. Nature Biomedical Engineering. [Link]
-
Design Principles of Nanoparticles as Contrast Agents for Magnetic Resonance Imaging. ResearchGate. [Link]
-
Bioconjugation Methods for Coupling Targeting Ligands with Fluorescent Dyes. PubMed. [Link]
-
A Review of Imaging Agent Development. AAPS Journal. [Link]
-
Novel Tracers and Radionuclides in PET Imaging. Radiology Key. [Link]
-
Development of Novel 18F-PET Agents for Tumor Hypoxia Imaging. Journal of Medicinal Chemistry. [Link]
-
Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers. Chemical Reviews. [Link]
-
Special Issue : Development of Novel Radiotracers for PET Imaging. MDPI. [Link]
-
The Crucial Role of PET Imaging Agents in Modern Medicine. Open MedScience. [Link]
-
CFT Best Practices for Preclinical Imaging. EMIT Imaging. [Link]
-
Guidance for Industry - Developing Medical Imaging Drug and Biological Products Part 3. Regulations.gov. [Link]
-
Design and Synthesis of Manganese based MRI contrast agent. ISMRM. [Link]
-
Nanoprobes for optical bioimaging. Optica Publishing Group. [Link]
-
Developing Medical Imaging Drug and Biological Products Part 2: Clinical Indications. FDA. [Link]
-
Pharmacological evaluation of imaging agents and development of imaging applications and methods. GOV.UK. [Link]
-
Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Molecules. [Link]
-
Breakthrough MRI contrast agent design continues path to safer, more effective diagnostics. University of Birmingham. [Link]
-
Guideline on clinical evaluation of diagnostic agents. European Medicines Agency (EMA). [Link]
-
Radiolabelling of Extracellular Vesicles for PET and SPECT imaging. Journal of Extracellular Vesicles. [Link]
-
An In Vitro Assay for Predicting Successful Imaging Radiotracers. ResearchGate. [Link]
-
Bioconjugation for In Vivo Imaging. Creative Biolabs. [Link]
-
General Synthetic and Physical Methods. Contrast Agents for MRI. [Link]
-
Standardisation of preclinical PET/CT protocols across multiple research centres. GOV.UK. [Link]
-
Bioconjugation in molecular imaging from fluorescence to MRI. Allied Academies. [Link]
-
Evaluation of the Efficacy of Targeted Imaging Agents. Journal of Nuclear Medicine. [Link]
-
In Vivo Evaluation of Innovative Gadolinium-Based Contrast Agents Designed for Bioimaging Applications. MDPI. [Link]
-
An Online Repository for Pre-Clinical Imaging Protocols (PIPs). ResearchGate. [Link]
-
An Online Repository for Pre-Clinical Imaging Protocols (PIPs). PubMed. [Link]
-
Radiopharmaceuticals in PET and SPECT Imaging: From Research to Clinical Practice. Open MedScience. [Link]
-
Guidance for Industry. FDA. [Link]
-
Preclinical Imaging. HSR Research. [Link]
-
In Vitro Assays | High Content Imaging. AXXAM. [Link]
-
Evaluation of the Efficacy of Targeted Imaging Agents. PMC. [Link]
-
Development of Effective PET and SPECT Imaging Agents for the Ser... Ingenta Connect. [Link]
-
CHAPTER 20: Radiotracers for PET and MR-PET Imaging. Royal Society of Chemistry. [Link]
-
Functional Bioimaging Probes: Fluorescent Conjugated Polymer Nanoparticles Coupled with Pleural Fluid-Derived Peptides and Proteins. Bioconjugate Chemistry. [Link]
-
Bridging imaging-based in vitro methods from biomedical research to regulatory toxicology. Archives of Toxicology. [Link]
-
The Future of SPECT Imaging and Emerging Technological Advances. Open MedScience. [Link]
-
SPECT vs PET. TRACER. [Link]
Sources
- 1. worldscientific.com [worldscientific.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. A Review of Imaging Agent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular probes for in vivo optical imaging of immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer’s disease and mild cognitive impairment [frontiersin.org]
- 7. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Tracers and Radionuclides in PET Imaging | Radiology Key [radiologykey.com]
- 9. openmedscience.com [openmedscience.com]
- 10. Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OPG [opg.optica.org]
- 13. openmedscience.com [openmedscience.com]
- 14. Evaluation of the Efficacy of Targeted Imaging Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. Radiolabelling of Extracellular Vesicles for PET and SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioconjugation Methods for Coupling Targeting Ligands with Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ubs.admin.cam.ac.uk [ubs.admin.cam.ac.uk]
- 19. Evaluation of the Efficacy of Targeted Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical Imaging - HSR Research [research.hsr.it]
- 21. collectiveminds.health [collectiveminds.health]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. fda.gov [fda.gov]
- 24. ema.europa.eu [ema.europa.eu]
- 25. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 26. Advanced Methods for Radiolabeling Multimodality Nanomedicines for SPECT/MRI and PET/MRI | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 27. pubs.acs.org [pubs.acs.org]
Techniques for the Purification of 3'-Fluoro-3-(3-fluorophenyl)propiophenone
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 3'-Fluoro-3-(3-fluorophenyl)propiophenone, a fluorinated aryl ketone of interest in synthetic and medicinal chemistry. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, enhancing metabolic stability, bioavailability, and binding affinity.[1] Consequently, obtaining such compounds in high purity is paramount for reliable downstream applications, including biological screening, structural analysis, and further synthetic transformations. This guide details a multi-step purification strategy, from initial work-up to high-purity isolation, explaining the rationale behind each technique. Protocols for liquid-liquid extraction, flash column chromatography, and preparative high-performance liquid chromatography (HPLC) are provided, along with methods for purity assessment.
Introduction and Physicochemical Profile
3'-Fluoro-3-(3-fluorophenyl)propiophenone (CAS: 898789-14-5) is a propiophenone derivative characterized by two fluorine substituents on its phenyl rings.[2] Propiophenones serve as versatile intermediates in the synthesis of various compounds, including pharmaceuticals.[3][4] The presence of fluorine, a small and highly electronegative atom, imparts unique properties. Fluorination can increase a molecule's lipophilicity and alter its electronic profile, which are critical considerations during the design of purification protocols.[5]
A thorough understanding of the target compound's properties is the foundation of an effective purification strategy.
Table 1: Physicochemical Properties of 3'-Fluoro-3-(3-fluorophenyl)propiophenone
| Property | Value | Source |
| CAS Number | 898789-14-5 | |
| Molecular Formula | C₁₅H₁₂F₂O | |
| Molecular Weight | 246.26 g/mol | [2] |
| Physical Form | Colorless oil | |
| Solubility | Insoluble in water; miscible with common organic solvents (e.g., ethyl acetate, dichloromethane, hexane). | [3] (Inferred from parent) |
| Polarity | Moderately polar ketone. | [6] |
The compound's oily nature and moderate polarity suggest that chromatographic methods will be the most effective means of purification, while recrystallization is less likely to be a primary option unless co-crystallization or derivatization is employed.
Overall Purification Strategy
The purification of a synthetic product is rarely a single-step process. A logical workflow ensures the systematic removal of different types of impurities, from unreacted starting materials and reagents to closely related byproducts. The optimal path depends on the initial purity of the crude material and the final purity requirement.
Caption: General workflow for the purification of 3'-Fluoro-3-(3-fluorophenyl)propiophenone.
Preliminary Purification: Aqueous Work-up
Principle: The initial step following a synthesis is an aqueous work-up, or liquid-liquid extraction. This technique separates the desired organic product from water-soluble impurities, such as inorganic salts, acids, or bases, by partitioning them between two immiscible liquid phases (typically an organic solvent and water).[7][8]
Protocol 3.1: Standard Liquid-Liquid Extraction
-
Quenching: Carefully transfer the crude reaction mixture to a separatory funnel. If strong acids or bases were used, quench the reaction by slowly adding a neutralizing solution (e.g., saturated aqueous sodium bicarbonate for acidic reactions, or dilute HCl for basic reactions) until effervescence ceases.
-
Dilution: Dilute the mixture with an appropriate organic solvent in which the target compound is highly soluble, such as ethyl acetate (EtOAc) or diethyl ether (Et₂O). Add deionized water to dissolve inorganic salts.
-
Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate completely.
-
Separation: Drain the lower (aqueous) layer. If the organic solvent is less dense than water (e.g., Et₂O, EtOAc), it will be the upper layer. If it is denser (e.g., dichloromethane, DCM), it will be the lower layer.
-
Washing:
-
Wash the organic layer sequentially with deionized water to remove residual water-soluble reagents.
-
Wash with a saturated aqueous solution of sodium chloride (brine). Causality: Brine helps to break up emulsions and reduces the solubility of the organic product in the aqueous phase, thereby increasing yield and aiding in the removal of water from the organic layer.[9]
-
-
Drying and Concentration: Drain the washed organic layer into a clean flask containing an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl and let stand for 10-15 minutes. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude, dry product.
Primary Purification: Flash Column Chromatography
Principle: Flash column chromatography is the workhorse technique for purifying moderately polar organic compounds.[6] It separates components of a mixture based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent).[10] Less polar compounds interact weakly with the polar silica gel and are eluted more quickly, while more polar compounds are retained longer.[6][11]
Eluent Selection via Thin-Layer Chromatography (TLC)
Trustworthiness: Before committing a sample to a column, the optimal eluent system must be determined using TLC. This rapid, small-scale analysis prevents poor separation and loss of product on the preparative column.[6][12] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.4 for the best separation.
Caption: Logic for optimizing the mobile phase for column chromatography using TLC.
Protocol 4.1.1: TLC Analysis
-
Prepare several developing chambers (e.g., beakers with watch glasses) containing different solvent systems of varying polarity. Common systems for ketones include mixtures of hexane and ethyl acetate.[12][13]
-
Spot a dilute solution of the crude product onto the baseline of a silica gel TLC plate.
-
Place the plate in a developing chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm). The propiophenone core is a strong chromophore.
-
Calculate the Rf value and adjust the solvent polarity as needed.
Table 2: Suggested TLC Solvent Systems for Eluent Scouting
| System | Ratio (v/v) | Polarity | Expected Rf Trend |
| Hexane / Ethyl Acetate | 95 : 5 | Low | Low Rf |
| Hexane / Ethyl Acetate | 90 : 10 | Low-Medium | Ideal Range? |
| Hexane / Ethyl Acetate | 80 : 20 | Medium | High Rf |
| Dichloromethane | 100% | Medium-High | Very High Rf |
Protocol 4.2: Flash Column Chromatography
-
Column Packing: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of the crude sample. Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane). Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (e.g., DCM). Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.
-
Elution: Add the optimized eluent to the top of the column and apply gentle, steady pressure (flash chromatography). Begin collecting fractions immediately.
-
Monitoring: Spot every few fractions onto a TLC plate to monitor the elution of the product.
-
Isolation: Once the desired product has completely eluted, combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 3'-Fluoro-3-(3-fluorophenyl)propiophenone.
High-Purity Polishing: Preparative HPLC
Principle: For applications requiring exceptional purity (>98%), such as in drug development, preparative High-Performance Liquid Chromatography (HPLC) is the preferred method.[14] Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, is ideal for purifying small organic molecules like our target compound.[15][16] Separation is based on hydrophobicity; more hydrophobic compounds are retained longer on the column.
Protocol 5.1: Analytical Method Development and Preparative Scale-up
Expertise: An efficient preparative method is always developed first at the analytical scale to conserve sample and time.[15] The goal is to achieve baseline separation between the target peak and any impurities. This analytical method is then scaled geometrically to the preparative system.[15]
Caption: Workflow for scaling an HPLC method from analytical to preparative scale.
Table 3: Example HPLC Purification Parameters
| Parameter | Analytical Scale | Preparative Scale | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 21.2 x 150 mm | Same stationary phase chemistry ensures consistent selectivity.[17] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acid modifier improves peak shape for ketones. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Common organic modifier for RP-HPLC. |
| Gradient | 50% to 95% B over 15 min | 50% to 95% B over 15 min | Gradient is kept the same to maintain separation profile. |
| Flow Rate | 1.0 mL/min | 21.2 mL/min | Flow rate is scaled by the square of the column radii ratio.[15] |
| Injection Vol. | 10 µL | ~200-500 µL | Injection volume is scaled based on loading studies.[15] |
| Detection | UV at 254 nm | UV at 254 nm | The aromatic rings provide strong UV absorbance. |
Note: These are starting parameters and must be optimized for the specific impurity profile of the crude mixture.
Protocol 5.2: Preparative HPLC Run
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 50% Acetonitrile / 50% Water) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the sample (purified by flash chromatography) in a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile/water. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter to prevent column clogging.[15]
-
Injection and Fraction Collection: Inject the sample and begin the run. Set the fraction collector to trigger based on the UV detector signal, collecting the eluent corresponding to the main product peak.
-
Post-Purification: Combine the pure fractions. The organic solvent can be removed via rotary evaporation. The remaining aqueous solution can be frozen and lyophilized (freeze-dried) to yield the final, high-purity product as a neat oil.
Purity Assessment
A self-validating protocol requires confirmation of purity at the end of the workflow.
-
Thin-Layer Chromatography (TLC): The final product should appear as a single, well-defined spot in multiple eluent systems.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run of the final product should show a single major peak, allowing for quantification of purity (e.g., >99% by peak area).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure and identifying any residual impurities. The absence of extraneous peaks is a strong indicator of high purity.[18]
-
Mass Spectrometry (MS): Confirms the correct molecular weight of the compound.
By employing this systematic approach of extraction, flash chromatography, and optional HPLC polishing, researchers can confidently obtain 3'-Fluoro-3-(3-fluorophenyl)propiophenone of sufficient purity for the most demanding applications.
References
-
PubChem. 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone. National Center for Biotechnology Information. [Link]
-
Agilent Technologies. (2022). Scaling Small Molecule Purification Methods for HPLC. [Link]
- Google Patents. (1998). EP0850948B1 - Propiophenone derivatives and process for preparing the same.
-
Columbia University. Column chromatography. Department of Chemistry. [Link]
- Google Patents. (2001). EP1162456A1 - HPLC Method for purifying organic compounds.
-
Castillo-Pazos, D. J., Lasso, J. D., & Li, C. J. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Beilstein Journal of Organic Chemistry, 18, 788–795. [Link]
-
Buchi. (n.d.). Don't get salty about your separations. Develop flash and prep HPLC applications to purify a range of compounds. [Link]
-
ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]
- Google Patents. (1991).
-
Smith, A. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57121. [Link]
-
JoVE. (2015). Purification of a Total Lipid Extract with Column Chromatography. [Link]
-
Physics Forums. (2011). Column Chromatography ketone/silica. [Link]
-
Reddit. (2022). Separating ketones from reaction mixture. r/Chempros. [Link]
-
BGD Group. TLC System. [Link]
-
ResearchGate. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. [Link]
-
Smart, B. E. (2001). Highly Fluorinated Cyclopentanones and Their Enols. The Journal of Organic Chemistry, 66(18), 6078–6085. [Link]
-
Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Thin–layer Chromatography (TLC). Clarke's Analysis of Drugs and Poisons. [Link]
-
ResearchGate. (2014). Solubility curves for fluorocarbon and each ketone as a function of blend level. [Link]
-
University of Colorado Boulder. Thin Layer Chromatography. Department of Chemistry. [Link]
-
Rieke Metals, Inc. 3'-Fluoro-3-(3-fluorophenyl)propiophenone. [Link]
-
The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. [Link]
-
Wikipedia. Propiophenone. [Link]
-
PubMed. (2024). Expression and purification of fluorinated proteins from mammalian suspension culture. Methods in Enzymology. [Link]
- Google Patents. (1983). EP0008464B1 - Production of propiophenone.
-
SciSpace. (2012). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
-
Sereda, G., & Tabatchouk, A. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13615–13622. [Link]
-
Sloop, J. C. (2012). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 2, 257-264. [Link]
-
ResearchGate. (2019). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. [Link]
-
Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]
-
Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. [Link]
-
YMC America. (n.d.). Strategic peptide purification. [Link]
-
Reddit. (2025). Purification of THP protected compound. r/Chempros. [Link]
Sources
- 1. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 2. 3'-Fluoro-3-(3-fluorophenyl)propiophenone | 898789-14-5 [sigmaaldrich.com]
- 3. Propiophenone - Wikipedia [en.wikipedia.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. columbia.edu [columbia.edu]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jove.com [jove.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. jk-sci.com [jk-sci.com]
- 13. teledynelabs.com [teledynelabs.com]
- 14. Don’t get salty about your separations. Develop flash and prep HPLC applications to purify a range of compounds. | Buchi.com [buchi.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. ymcamerica.com [ymcamerica.com]
- 18. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
Troubleshooting & Optimization
Optimization of reaction conditions for 3'-Fluoro-3-(3-fluorophenyl)propiophenone
Technical Support Center: Optimization of Reaction Conditions for 3'-Fluoro-3-(3-fluorophenyl)propiophenone
Welcome to the Technical Support Center. Synthesizing 3'-Fluoro-3-(3-fluorophenyl)propiophenone with high purity requires a tightly controlled two-step sequence. The most reliable and scalable route is the Claisen-Schmidt condensation of 3-fluoroacetophenone and 3-fluorobenzaldehyde to yield a fluorinated chalcone intermediate, followed by the chemoselective catalytic hydrogenation of the α,β -unsaturated double bond.
This guide addresses the critical failure points in this workflow—specifically, side reactions in the aldol condensation and the dual risks of hydrodefluorination and over-reduction during the hydrogenation step.
Caption: Two-step synthesis workflow for 3'-Fluoro-3-(3-fluorophenyl)propiophenone.
PART 1: Claisen-Schmidt Condensation (Aldol)
Q: Why am I seeing a high percentage of Cannizzaro reaction byproducts and unreacted starting material? A: The Cannizzaro reaction is a competing pathway for non-enolizable aldehydes like 3-fluorobenzaldehyde when exposed to strong bases at elevated temperatures. If your base concentration (e.g., NaOH or KOH) is too high, or if the reaction temperature exceeds 25°C, the aldehyde disproportionates into 3-fluorobenzyl alcohol and 3-fluorobenzoic acid. Causality & Solution: Restrict the base concentration to catalytic amounts (0.1–0.5 equivalents) and maintain the reaction at room temperature (20–25°C). The synthesis of novel 1,3-diarylpropenones (chalcones) relies heavily on these mild alkaline conditions to favor the thermodynamic chalcone product over degradation[1].
Q: How do I prevent the chalcone intermediate from "oiling out" instead of crystallizing? A: "Oiling out" occurs when the solvent system cannot properly solvate the intermediate at reaction temperatures or when impurities disrupt the crystal lattice. Causality & Solution: Use absolute ethanol as the primary solvent. If oiling occurs upon the addition of water to quench the reaction, reduce the rate of water addition and seed the mixture with a pure crystal of the fluorinated chalcone to force nucleation.
Table 1: Optimization of Claisen-Schmidt Condensation Parameters
| Base (Eq.) | Solvent | Temperature | Time | Chalcone Yield (%) | Cannizzaro Byproduct (%) |
| NaOH (1.5) | MeOH | 60°C | 2 h | 45% | 35% |
| NaOH (0.5) | EtOH | 25°C | 16 h | 78% | 8% |
| KOH (0.1) | EtOH | 20°C | 24 h | 92% | <2% |
Protocol 1: Synthesis of (E)-1-(3-fluorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
-
Preparation: Dissolve 3-fluoroacetophenone (10 mmol) and 3-fluorobenzaldehyde (10 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Base Addition: Cool the mixture to 10°C in an ice bath. Slowly add 2 mL of a 10% aqueous KOH solution dropwise over 10 minutes with vigorous magnetic stirring.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25°C) for 16–24 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Isolation: Once complete, pour the mixture into 50 mL of ice-cold distilled water. Neutralize with 10% HCl until pH ~7.
-
Purification: Filter the resulting pale-yellow precipitate under vacuum, wash with cold water and ice-cold ethanol, and recrystallize from ethanol.
PART 2: Selective Catalytic Hydrogenation
Q: My GC-MS analysis indicates a loss of fluorine atoms. Why is this happening and how do I prevent it? A: You are observing hydrodefluorination. Aromatic carbon-fluorine (C-F) bonds can be catalytically cleaved by highly active transition metals like Palladium (Pd) or Rhodium (Rh) under hydrogen atmospheres. Studies on the hydrodefluorination of fluorobenzenes demonstrate that these side reactions occur rapidly on unmodified catalyst surfaces, leading to defluorinated saturated products[2]. Causality & Solution: To prevent C-F bond cleavage, you must attenuate the catalyst's activity. Lowering the H 2 pressure to 1 atm and switching to a milder solvent (like ethyl acetate instead of methanol) reduces the kinetic energy available for C-F oxidative addition.
Q: I successfully avoided hydrodefluorination, but now I am seeing over-reduction of the ketone to an alcohol. What is the best approach? A: Standard Pd/C is often too active and will sequentially reduce the alkene and then the carbonyl group. To achieve chemoselectivity, you must use a catalyst poison. The addition of diphenylsulfide (Ph 2 S) to a Pd/C-catalyzed hydrogenation system selectively poisons the catalyst, blocking the reduction of aromatic carbonyls and halogens while allowing the smooth reduction of the α,β -unsaturated olefin[3]. The sulfur atom coordinates to the palladium surface, sterically and electronically hindering the adsorption of the bulky carbonyl group[4].
Caption: Causality and troubleshooting logic for the selective hydrogenation step.
Table 2: Optimization of Selective Hydrogenation Parameters
| Catalyst | Additive | H 2 Pressure | Time | Target Propiophenone (%) | Over-reduction (%) | Defluorination (%) |
| 10% Pd/C | None | 50 psi | 4 h | 12% | 45% | 43% |
| 10% Pd/C | None | 1 atm (Balloon) | 12 h | 55% | 30% | 15% |
| Raney Ni | None | 1 atm (Balloon) | 12 h | 60% | 35% | 5% |
| 10% Pd/C | Ph 2 S (0.01 eq) | 1 atm (Balloon) | 6 h | >98% | <1% | <1% |
Protocol 2: Chemoselective Hydrogenation to 3'-Fluoro-3-(3-fluorophenyl)propiophenone
Note: This protocol utilizes the diphenylsulfide poisoning methodology validated for chemoselective olefin reduction[4].
-
Preparation: In a thoroughly dried 50 mL two-neck round-bottom flask, dissolve the fluorinated chalcone intermediate (5 mmol) in 15 mL of Ethyl Acetate (AcOEt).
-
Catalyst & Poison Addition: Add 10% Pd/C (10 wt% relative to the substrate). Using a microsyringe, add diphenylsulfide (Ph 2 S) (0.05 mmol, 0.01 equivalents).
-
Purging: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with Hydrogen gas (H 2 ) using a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.
-
Reaction: Stir the mixture vigorously at room temperature (20–25°C) under a hydrogen balloon (1 atm) for 6 hours. Monitor the disappearance of the starting material via TLC or GC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of Ethyl Acetate.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue via flash column chromatography (Hexane:EtOAc 9:1) to yield the pure 3'-Fluoro-3-(3-fluorophenyl)propiophenone.
References
-
Title: Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones. Source: PubMed (NIH) URL: [Link]
-
Title: Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Source: Environmental Science & Technology (ACS Publications) URL: [Link]
-
Title: Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Source: Organic Letters (ACS Publications) URL: [Link]
Sources
Troubleshooting guide for the analysis of 3'-Fluoro-3-(3-fluorophenyl)propiophenone by HPLC
This guide provides in-depth troubleshooting support for researchers, scientists, and drug development professionals working with 3'-Fluoro-3-(3-fluorophenyl)propiophenone. The following question-and-answer-based guide is designed to address specific issues encountered during High-Performance Liquid Chromatography (HPLC) analysis, moving beyond simple checklists to explain the underlying chromatographic principles.
Core HPLC Method Parameters (Starting Point)
A robust and reproducible method is the foundation of any analysis. The parameters below serve as a validated starting point for the analysis of 3'-Fluoro-3-(3-fluorophenyl)propiophenone on a standard reversed-phase system. Troubleshooting should always begin by ensuring your method aligns with these fundamental conditions before making adjustments.
| Parameter | Recommended Setting | Rationale & Causality |
| HPLC Column | C18, 250 x 4.6 mm, 5 µm | A C18 column provides excellent hydrophobic retention for the aromatic rings of the propiophenone structure. A high-purity, end-capped silica is recommended to minimize secondary interactions.[1] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Acetonitrile | Acetonitrile is a common organic modifier. Formic acid is used to control the pH, which is critical for achieving sharp, symmetrical peaks by suppressing the ionization of residual silanols on the column's stationary phase.[1][2] |
| Elution Mode | Isocratic (e.g., 55:45 ACN:Water) or Gradient | Start with an isocratic elution. If impurities are present or run time needs to be optimized, a gradient elution can be developed. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by reducing mobile phase viscosity and minimizing effects from ambient temperature fluctuations.[3][4] |
| Detection | UV at 254 nm | The aromatic rings in the molecule provide strong UV absorbance at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | This volume is a good starting point to avoid column overload, which can cause peak distortion. |
| Sample Diluent | Mobile Phase | Dissolving the sample in the mobile phase is the most effective way to prevent peak shape distortion caused by solvent incompatibility. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common problems encountered during the HPLC analysis of 3'-Fluoro-3-(3-fluorophenyl)propiophenone. The "Rule of One" should always be applied: never change more than one parameter at a time to accurately identify the source of the problem.
Peak Shape Problems
// Tailing Path CauseTailing1 [label="Secondary Silanol Interactions?"]; SolutionTailing1 [label="Lower Mobile Phase pH (add 0.1% acid)\nUse End-Capped Column", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; CauseTailing2 [label="Column Overload?"]; SolutionTailing2 [label="Reduce Sample Concentration/Volume", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Fronting Path CauseFronting1 [label="Mass Overload?"]; SolutionFronting1 [label="Dilute Sample", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; CauseFronting2 [label="Sample Solvent Too Strong?"]; SolutionFronting2 [label="Dissolve Sample in Mobile Phase", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Splitting Path CauseSplitting1 [label="Column Inlet Blocked/Void?"]; SolutionSplitting1 [label="Replace Frit or Column", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; CauseSplitting2 [label="Sample Solvent Mismatch?"]; SolutionSplitting2 [label="Inject in Weaker Solvent", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; CauseSplitting3 [label="Co-eluting Impurity?"]; SolutionSplitting3 [label="Optimize Mobile Phase Selectivity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Problem -> Tailing; Problem -> Fronting; Problem -> Splitting;
Tailing -> CauseTailing1 -> SolutionTailing1; Tailing -> CauseTailing2 -> SolutionTailing2; Fronting -> CauseFronting1 -> SolutionFronting1; Fronting -> CauseFronting2 -> SolutionFronting2; Splitting -> CauseSplitting1 -> SolutionSplitting1; Splitting -> CauseSplitting2 -> SolutionSplitting2; Splitting -> CauseSplitting3 -> SolutionSplitting3; } Caption: Troubleshooting workflow for common peak shape issues.
Q1: My peak for 3'-Fluoro-3-(3-fluorophenyl)propiophenone is tailing significantly. What are the likely causes and how can I fix it?
Peak tailing is one of the most common issues and is often caused by unwanted secondary interactions between the analyte and the stationary phase.
-
Primary Cause: Silanol Interactions. Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface. The ketone oxygen in your molecule can form hydrogen bonds with these acidic silanols, causing a portion of the analyte molecules to be retained longer than the rest, resulting in a "tail".[5]
-
Solution 1: Adjust Mobile Phase pH. The most effective way to combat this is to suppress the ionization of the silanol groups. By adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase to lower the pH (typically to a range of 2.5-3.5), the silanols become protonated and less interactive.[6]
-
Solution 2: Use a High-Purity, End-Capped Column. Modern columns are often "end-capped," a process where the residual silanols are chemically deactivated. Using a column specifically designated as high-purity or low-silanol activity can significantly improve peak shape for polar compounds.[7] A column with a different stationary phase, like a phenyl-hexyl, may also offer alternative selectivity through π-π interactions with the aromatic rings.[4]
-
-
Secondary Cause: Column Overload. Injecting too much sample can saturate the stationary phase at the peak maximum, leading to distortion.[5][8]
-
Solution: Reduce Sample Concentration. Try diluting your sample by a factor of 5 or 10. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
Q2: I am observing split peaks or shoulders on my main peak. What should I investigate?
Split peaks often indicate a problem with the physical state of the column or an incompatibility between the sample and the mobile phase.
-
Cause 1: Partially Blocked Inlet Frit or Column Void. Particulates from the sample or mobile phase can clog the inlet frit of the column. A void can also form at the head of the column due to pressure shocks or degradation of the packing material. This causes the sample band to be distributed unevenly onto the stationary phase.
-
Solution: First, try removing the guard column (if used) to see if it is the source of the problem. If the issue persists, you can try back-flushing the analytical column (check the manufacturer's instructions first). If this does not resolve the issue, the frit or the entire column may need to be replaced.[9]
-
-
Cause 2: Sample Solvent Incompatibility. If your sample is dissolved in a solvent that is much stronger (more organic) than your mobile phase, it can cause the sample to travel through the initial part of the column improperly, leading to a distorted peak.[10]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that can still dissolve your compound.
-
-
Cause 3: Co-eluting Impurity. A small, unresolved impurity eluting very close to your main peak can appear as a shoulder or a slight split.
-
Solution: Lower the injection volume or concentration. If the shoulder decreases in relative size, it is likely an impurity. To resolve it, you may need to optimize the mobile phase composition (e.g., change the acetonitrile/water ratio) to improve selectivity.[11]
-
Retention Time Instability
// Drift Path CauseDrift1 [label="Temperature Fluctuation?"]; SolutionDrift1 [label="Use Column Oven", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; CauseDrift2 [label="Mobile Phase Composition Change?"]; SolutionDrift2 [label="Prepare Fresh Mobile Phase Daily\nEnsure Reservoir is Capped", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; CauseDrift3 [label="Column Not Equilibrated?"]; SolutionDrift3 [label="Increase Equilibration Time\n(10-15 column volumes)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Shift Path CauseShift1 [label="Air Bubbles in Pump?"]; SolutionShift1 [label="Degas Mobile Phase\nPurge Pump", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; CauseShift2 [label="System Leak?"]; SolutionShift2 [label="Check Fittings for Salt Deposits\nMonitor Pressure Stability", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; CauseShift3 [label="Incorrect Mobile Phase?"]; SolutionShift3 [label="Verify Solvent Lines are in\nCorrect Reservoirs", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Problem -> Drift; Problem -> Shift;
Drift -> CauseDrift1 -> SolutionDrift1; Drift -> CauseDrift2 -> SolutionDrift2; Drift -> CauseDrift3 -> SolutionDrift3;
Shift -> CauseShift1 -> SolutionShift1; Shift -> CauseShift2 -> SolutionShift2; Shift -> CauseShift3 -> SolutionShift3; } Caption: Diagnostic workflow for retention time instability.
Q3: My retention times are gradually decreasing over the course of a long analytical run. What's happening?
This is a classic case of retention time drift and usually points to a slow, consistent change in the chromatographic system.
-
Cause 1: Column Temperature Variation. The temperature of the laboratory can fluctuate throughout the day. An increase in temperature will decrease the viscosity of the mobile phase, causing it to pass through the column faster and reduce retention times.[3][12] Even a 1 °C change can shift retention by 1-2%.[12]
-
Cause 2: Mobile Phase Composition Change. If you are using a pre-mixed mobile phase from an open reservoir, the more volatile component (acetonitrile) can evaporate over time.[13] This increases the proportion of the aqueous component (water), making the mobile phase weaker and increasing retention times. Conversely, if your retention times are decreasing, it could point to issues with a gradient proportioning valve.
-
Solution: Prepare fresh mobile phase daily and keep the reservoir bottles loosely capped to prevent evaporation while avoiding a vacuum.[13] For gradient systems, perform a proportioning valve test as part of regular maintenance.
-
-
Cause 3: Insufficient Column Equilibration. When you first start the system or change the mobile phase composition, the column needs time for the stationary phase to fully equilibrate with the new conditions. If you begin injecting samples too soon, you will see retention times drift as the column continues to equilibrate.
-
Solution: Ensure the column is flushed with at least 10-15 column volumes of the mobile phase before the first injection.[7] Monitor the baseline until it is stable before starting the sequence.
-
Q4: My retention times have suddenly and erratically shifted from one injection to the next. Where should I look?
Sudden, unpredictable shifts are typically caused by mechanical or hydraulic issues in the HPLC system.
-
Cause 1: Air Bubbles in the Pump. This is a very common cause. Air bubbles in the pump heads will lead to an inconsistent and lower flow rate, which directly increases retention times. You may also notice large, rhythmic pressure fluctuations.
-
Cause 2: System Leaks. A small, often unnoticeable leak between the pump and the injector will reduce the flow rate through the column, increasing retention times.[12]
-
Solution: Carefully inspect all fittings, especially at the pump head, injector, and column connections. If you are using buffers, you may see white, crystalline salt deposits at the site of a slow leak.[13]
-
-
Cause 3: Incorrect Mobile Phase Delivery. This can happen if the solvent lines are placed in the wrong reservoirs or if a proportioning valve in the pump is malfunctioning.
-
Solution: Double-check that all solvent lines are in the correct mobile phase bottles.[15] If you suspect a valve issue, this may require a service technician to diagnose.
-
Detailed Experimental Protocols
1. Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile)
-
Reagents: Use only HPLC-grade acetonitrile, HPLC-grade water, and high-purity formic acid (≥98%).[16]
-
Aqueous Phase (A): To prepare 1 L of 0.1% formic acid in water, measure 999 mL of HPLC-grade water into a clean 1 L glass reservoir bottle. Using a pipette, add 1 mL of formic acid. Cap and mix thoroughly.
-
Organic Phase (B): To prepare 1 L of 0.1% formic acid in acetonitrile, measure 999 mL of HPLC-grade acetonitrile into a separate 1 L glass reservoir bottle. Add 1 mL of formic acid. Cap and mix thoroughly.
-
Degassing: Degas both mobile phases for 10-15 minutes using an in-line degasser or by placing the bottles in an ultrasonic bath. This is crucial to prevent air bubbles from forming in the pump and detector.[14]
2. Sample Preparation
-
Stock Solution: Accurately weigh approximately 10 mg of 3'-Fluoro-3-(3-fluorophenyl)propiophenone and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 1 mg/mL stock solution.[17]
-
Working Solution: Further dilute the stock solution with the mobile phase to a final concentration within the linear range of the detector (e.g., 0.1 mg/mL).
-
Filtration: Before injection, filter the final solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the system or column frit.[1][14]
References
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
-
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]
-
Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from [Link]
-
Omega Scientific. (n.d.). Solving Common Errors in HPLC. Retrieved from [Link]
-
MTC USA. (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. Retrieved from [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]
-
Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip. Retrieved from [Link]
-
Scribd. (2025, October 10). Troubleshooting HPLC Retention Time Shifts. Retrieved from [Link]
-
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 19). Optimize Column Temperature for HPLC Peak Symmetry. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]
-
LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Relia. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of mobile phase composition on HPLC separation. Retrieved from [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics. Retrieved from [Link]
-
Chromasir. (2025, March 27). How to Optimize HPLC Analysis and Improve Laboratory Efficiency. Retrieved from [Link]
-
SIELC. (n.d.). Separation of 3-(Diethylamino)propiophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]
-
Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chrom Tech. (n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. Retrieved from [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]
-
Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Cytiva. (2022, November 15). HPLC Pain Points. Retrieved from [Link]
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. News - How to Optimize HPLC Analysis and Improve Laboratory Efficiency [mxchromasir.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [discover.restek.com]
- 9. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 10. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 11. youtube.com [youtube.com]
- 12. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips [mtc-usa.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: 3'-Fluoro-3-(3-fluorophenyl)propiophenone Storage & Stability
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained yield drops or baseline noise in their assays involving fluorinated ketones. 3'-Fluoro-3-(3-fluorophenyl)propiophenone is a highly specialized building block used in advanced drug development. While generally stable under standard laboratory conditions, its propiophenone backbone and dual-fluorinated aromatic rings introduce specific vulnerabilities to auto-oxidation, photolysis, and nucleophilic degradation over prolonged storage.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the absolute integrity of your compound.
Visualizing the Degradation Landscape
Degradation pathways of fluorinated propiophenones and corresponding storage mitigation strategies.
Troubleshooting Guides & FAQs
Q1: My stored compound has developed a slight yellow tint over the past 6 months. What is the chemical mechanism behind this, and is the batch ruined?
-
The Mechanism: The yellowing is a classic indicator of alpha-carbon auto-oxidation or photolytic degradation. The methylene (-CH2-) group adjacent to the carbonyl in propiophenones is susceptible to radical-mediated hydrogen abstraction. Exposure to ambient oxygen and light triggers the formation of hydroperoxides, which subsequently decompose into conjugated diketones or complex polymeric species. These conjugated systems absorb blue light, causing the material to appear yellow. Furthermore, fluorinated propiophenones must be strictly isolated from strong oxidizing agents to prevent accelerated degradation[1].
-
The Fix & Prevention: First, analyze the batch via HPLC-UV (at 254 nm). If the purity remains >98%, it may still be viable for early-stage synthesis, though it should be strictly avoided in sensitive catalytic cross-couplings where trace peroxides could poison palladium or nickel catalysts. To prevent this, always store the compound in amber glass vials to block UV/Vis light (preventing Norrish cleavage) and purge the headspace with an inert gas before sealing.
Q2: I am observing inconsistent yields in my downstream reactions. Could trace moisture from storage be the variable?
-
The Mechanism: Yes. While the compound itself is not highly hygroscopic, repeated opening of cold storage vials in a humid lab environment causes rapid condensation. Trace moisture can lead to the formation of hydrates at the carbonyl carbon or interact detrimentally with sensitive organometallic reagents (e.g., Grignard reagents) used in subsequent synthetic steps.
-
The Fix & Prevention: Allow vials to warm to room temperature before opening to prevent condensation. Store working aliquots inside a desiccator containing active indicating silica gel.
-
Self-Validating System: Place a small, unsealed vial of anhydrous THF inside your desiccator alongside your compound. Once a month, perform a Karl Fischer titration on the THF. If the water content exceeds 50 ppm, your desiccator seal is compromised, and your storage environment is no longer dry.
Q3: What is the optimal temperature for long-term storage? Should I freeze the bulk material?
-
The Mechanism: Thermal energy accelerates kinetic degradation. However, fluorinated propiophenones are combustible and require storage in cool, well-ventilated environments away from heat sources[2]. While freezing (-20°C) halts most degradation pathways, repeated freeze-thaw cycles introduce severe thermal shock and moisture ingress.
-
The Fix & Prevention: Implement a "Hub and Spoke" storage model. Store the bulk material (the "Hub") at -20°C under Argon, and only open it once every 6 months to generate smaller working aliquots (the "Spokes"). Store these working aliquots at 2-8°C.
Quantitative Stability Metrics
To standardize your laboratory's SOPs, refer to the following stability matrix. These parameters dictate the expected shelf life based on environmental exposure:
| Storage Condition | Atmosphere | Light Exposure | Temp (°C) | Expected Shelf Life | Primary Degradation Risk |
| Optimal (Bulk) | Argon | Dark (Amber Vial) | -20°C | > 24 Months | Negligible |
| Working Stock | Argon | Dark (Amber Vial) | 2-8°C | 6 - 12 Months | Condensation during handling |
| Sub-optimal | Air | Dark (Clear Vial) | 2-8°C | 3 - 6 Months | Alpha-carbon auto-oxidation |
| Poor | Air | Ambient Lab Light | 20-25°C | < 1 Month | Photolysis & Oxidation |
Standard Operating Procedure: Anaerobic Aliquoting and Storage Validation
To guarantee the trustworthiness of your storage protocol, follow this self-validating methodology for preparing long-term storage aliquots.
Step 1: Preparation & Equilibration Transfer the bulk 3'-Fluoro-3-(3-fluorophenyl)propiophenone and pre-weighed, oven-dried amber vials into a glove box or a well-ventilated fume hood equipped with a Schlenk line. If using a fume hood, ensure all heat sources, sparks, and open flames are removed, as the compound is combustible[2].
Step 2: Aliquoting Dispense the required volume/mass into the amber vials. Do not fill vials more than 75% full; you must leave adequate headspace volume for the inert gas blanket to function effectively.
Step 3: Argon Blanketing (The "Heavy Gas" Advantage) Using a Schlenk line or a low-flow Argon tank, gently purge the headspace of each vial for 15-20 seconds.
-
Mechanistic Causality: Argon is specifically chosen over Nitrogen because it is approximately 38% denser than air. It effectively "sinks" and forms a protective, immovable blanket directly over the compound, displacing oxygen and moisture far more reliably than Nitrogen during the capping process.
Step 4: Sealing & Self-Validation Seal the vials immediately with PTFE-lined caps and wrap the exterior seal with Parafilm.
-
Self-Validation Check: Record the exact mass of a sealed control vial on an analytical balance (to 0.1 mg). Store it under your chosen conditions (e.g., 2-8°C). Re-weigh the vial after 30 days; a mass increase of >0.5 mg indicates a compromised seal allowing moisture ingress, dictating an immediate review of your capping and parafilming protocol.
References
- Title: SAFETY DATA SHEET - 2'-Fluoropropiophenone | Source: TCI Chemicals | URL
- Title: SAFETY DATA SHEET - 2'-Fluoro-3'-(trifluoromethyl)
- Title: SAFETY DATA SHEET - 4-Fluoropropiophenone | Source: Fisher Scientific | URL
Sources
Technical Support Center: Troubleshooting Reactivity in 3'-Fluoro-3-(3-fluorophenyl)propiophenone
Welcome to the advanced technical support guide for troubleshooting low reactivity in workflows involving 3'-Fluoro-3-(3-fluorophenyl)propiophenone (CAS: 898789-14-5). This diaryl ketone derivative presents unique synthetic challenges due to the dual presence of meta-fluorinated aromatic rings. This guide is designed for research scientists and drug development professionals, providing mechanistic causality, self-validating protocols, and quantitative benchmarks to overcome stalled reactions.
Part 1: Mechanistic FAQs (Understanding the Causality)
Q1: When attempting a Grignard addition to the carbonyl, I recover nearly 100% of my starting material upon workup. Why is the reactivity so low? A1: The "low reactivity" is an illusion caused by a rapid, reversible side reaction. The 3'-fluoro substituent exerts a strong electron-withdrawing inductive (-I) effect, which increases the electrophilicity of the carbonyl carbon. However, this same effect significantly lowers the pKa of the α -protons. When a strongly basic nucleophile (like a Grignard or organolithium reagent) is introduced, acid-base deprotonation (enolization) outcompetes 1,2-nucleophilic addition[1]. The resulting enolate is inert to further nucleophilic attack. Upon aqueous workup, the enolate reprotonates, returning the starting ketone.
Q2: I am trying to functionalize the aromatic ring via cross-coupling at the C-F bond, but standard Suzuki/Buchwald-Hartwig conditions yield no product. How do I initiate C-F activation? A2: Standard Palladium(0) catalysts are generally incapable of oxidative addition into the C-F bond due to its exceptionally high bond dissociation energy (~116 kcal/mol)[2]. To overcome this thermodynamic barrier, you must switch to a more electron-rich metal center, typically Nickel(0), paired with strongly σ -donating N-heterocyclic carbene (NHC) or electron-rich phosphine ligands[3].
Q3: How does the specific meta-substitution of the fluorine atoms dictate my synthetic strategy? A3: Fluorine is an ortho/para director for electrophilic aromatic substitution but deactivates the ring[4]. In the context of C-F activation, ortho-fluorines can often be activated via chelation assistance from the adjacent carbonyl group[3]. Because your fluorines are in the meta positions (3' and 3''), direct chelation-assisted activation is geometrically precluded. You must rely purely on the electronic activation provided by the specialized Ni(0) catalyst and high thermal energy.
Part 2: Visual Workflows & Logical Relationships
Competitive pathways: Enolization vs. Nucleophilic Addition in fluorinated ketones.
Workflow for overcoming low reactivity in C-F bond activation cross-coupling.
Part 3: Quantitative Data & Benchmarks
The following tables summarize expected reactivity metrics to help you benchmark your experimental results against established literature standards for fluorinated ketones[1][2].
Table 1: Reagent Selection vs. Carbonyl Addition Efficacy
| Nucleophilic Reagent | Relative Basicity | Primary Pathway | Expected Conversion to Alcohol |
| R−Li (Organolithium) | Extremely High | Enolization | < 5% |
| R−MgX (Grignard) | High | Enolization | 10 - 15% |
| R−CeCl2 (Organocerium) | Low | 1,2-Addition | > 85% |
| NaBH4 / CeCl3 (Luche) | Low | 1,2-Reduction | > 95% |
Table 2: Catalyst Efficacy for Meta-C-F Bond Activation
| Catalyst System | Ligand Type | Temp (°C) | C-F Oxidative Addition Rate | Expected Yield |
| Pd(PPh3)4 | Monodentate Phosphine | 80 | Negligible | 0% |
| Pd2(dba)3 | Buchwald Biaryl | 100 | Very Slow | < 10% |
| Ni(cod)2 | PCy3 (Electron-rich) | 100 | Moderate | 40 - 50% |
| Ni(cod)2 | ICy / IMes (NHC) | 110 | Fast | > 75% |
Part 4: Self-Validating Experimental Protocols
Protocol A: Suppressing Enolization via Organocerium Addition
To overcome stalled Grignard additions, the basicity of the nucleophile must be attenuated while simultaneously activating the carbonyl via strong Lewis acidity.
Step-by-Step Methodology:
-
Cerium Activation: Place CeCl3⋅7H2O (1.5 eq) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 2 hours to yield anhydrous CeCl3 .
-
Suspension: Cool to room temperature, backfill with Argon, and suspend the anhydrous CeCl3 in dry THF (0.2 M). Stir vigorously overnight.
-
Transmetalation: Cool the suspension to -78 °C. Add the desired Grignard reagent ( R−MgX , 1.4 eq) dropwise. Stir for 2 hours at -78 °C to form the R−CeCl2 species.
-
Ketone Addition: Add a solution of 3'-Fluoro-3-(3-fluorophenyl)propiophenone (1.0 eq in THF) dropwise. Stir for 1 hour at -78 °C, then allow to warm to 0 °C.
-
Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot and quench with D2O . Analyze the organic layer via GC-MS.
-
Causality Check: If enolization is still occurring, the recovered starting material will show an M+1 peak due to deuterium incorporation at the α -position. If the reaction is proceeding correctly, the mass will correspond to the desired tertiary alcohol.
-
-
Workup: Quench the bulk reaction with saturated aqueous NH4Cl , extract with EtOAc, and purify via silica gel chromatography.
Protocol B: Nickel-Catalyzed C-F Activation for Cross-Coupling
This protocol utilizes a highly electron-rich Ni(0)/NHC system to force oxidative addition into the inert meta-C-F bonds[3].
Step-by-Step Methodology:
-
Glovebox Preparation: Inside an argon-filled glovebox, charge a pressure vial with Ni(cod)2 (10 mol%), the NHC ligand precursor (e.g., ICy ⋅ HCl, 20 mol%), and Cs2CO3 (3.0 eq).
-
Substrate Addition: Add 3'-Fluoro-3-(3-fluorophenyl)propiophenone (1.0 eq) and the desired arylboronic acid (2.5 eq, to account for potential dual coupling at both fluorinated rings).
-
Solvent & Heating: Suspend the mixture in anhydrous Toluene (0.1 M). Seal the vial, remove from the glovebox, and heat to 110 °C for 24 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress via 19F NMR of crude reaction aliquots.
-
Causality Check: The starting material exhibits two distinct fluorine signals (one for the benzoyl ring, one for the β -phenyl ring). By tracking the disappearance of these specific signals, you can quantitatively validate the regioselectivity and extent of the C-F activation without relying on complex MS fragmentation patterns.
-
-
Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via column chromatography.
Part 5: References
-
The Directing Group: A Tool for Efficient and Selective C–F Bond Activation. ACS Catalysis (2021).[Link]
-
Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews (2017).[Link]
-
Li vs Na: Divergent Reaction Patterns between Organolithium and Organosodium Complexes and Ligand-Catalyzed Ketone/Aldehyde Methylenation. Journal of the American Chemical Society (2023).[Link]
Sources
Technical Support Center: Characterization & Troubleshooting for 3'-Fluoro-3-(3-fluorophenyl)propiophenone
Welcome to the Advanced Characterization Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific analytical hurdles associated with1[1]. This difluorinated aromatic ketone presents unique challenges due to strong carbon-fluorine (C-F) bonds, complex spin-spin coupling networks in NMR, and highly specific ionization behaviors in mass spectrometry.
This guide moves beyond standard operational procedures. It explores the causality behind experimental anomalies and provides self-validating analytical workflows to ensure absolute structural and quantitative confidence.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Q: Why am I seeing excessive multiplet splitting in the 1H and 13C NMR spectra, making integration and structural assignment difficult? A: The presence of two fluorine atoms (one on the propiophenone ring, one on the phenyl ring) introduces extensive heteronuclear spin-spin coupling ( nJHF and nJCF ). Fluorine-19 is a 100% naturally abundant spin-1/2 nucleus. Because it is surrounded by 9 electrons, its chemical shift range is 2[2]. In 13 C NMR, the carbons directly attached to fluorine will appear as doublets with massive coupling constants ( 1JCF≈240−250 Hz), while ortho and meta carbons will show progressively smaller, yet significant, couplings.
Solution: Implement a 3[3]. By utilizing 19 F-decoupled 1 H and 13 C NMR experiments, you can collapse the complex multiplets into decipherable singlets or simpler multiplets, isolating the proton-proton or carbon-carbon coupling systems.
Methodology: 19 F-Decoupled NMR Protocol
-
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl 3 or DMSO-d 6 . Add a trace amount of Trichlorofluoromethane (CFCl 3 ) as an internal standard for exact 19 F referencing (0.0 ppm)[2].
-
Probe Tuning: Ensure the NMR probe is dual-tuned for both the observation nucleus ( 1 H or 13 C) and the decoupling nucleus ( 19 F).
-
Acquisition ( 1 H{ 19 F} / 13 C{ 19 F}): Apply a broadband 19 F decoupling pulse sequence (e.g., WALTZ-16 or GARP) during the acquisition time of the observed nucleus.
-
Self-Validation: Overlay the standard spectrum with the decoupled spectrum. The disappearance of specific splittings mathematically confirms the exact positions of the fluorine atoms on the aromatic rings.
Table 1: Expected NMR Parameters for 3'-Fluoro-3-(3-fluorophenyl)propiophenone
| Nucleus | Expected Shift Range | Typical Coupling Constant | Structural Assignment |
| 19 F | -110 to -115 ppm | N/A | 3'-Fluoro (Propiophenone ring) |
| 19 F | -112 to -118 ppm | N/A | 3-Fluoro (Phenyl ring) |
| 13 C (C-F) | 161 - 164 ppm | 1JCF≈245 Hz | Fluorinated aromatic carbons |
| 13 C (C-C-F) | 112 - 116 ppm | 2JCF≈22 Hz | Ortho carbons to fluorine |
| 1 H (Ar-H) | 6.9 - 7.8 ppm | 3JHF≈8−10 Hz | Protons ortho to fluorine |
Section 2: LC-MS/MS & Ionization Challenges
Q: My LC-MS/MS signal for the compound is extremely weak in positive Electrospray Ionization (ESI+). How can I improve the limit of detection? A: Fluorinated aromatic compounds often exhibit 4[4] due to the strong electron-withdrawing nature of the fluorine atoms, which severely decreases the basicity of the carbonyl oxygen.
Solution: While5[5] is the gold standard, you must force protonation via mobile phase modifiers or switch ionization modes entirely.
Methodology: LC-MS/MS Optimization Protocol
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) to encourage [M+H]+ formation.
-
Column Selection: Utilize a (e.g., 2.1 x 50 mm) at a microflow rate to maintain sharp peak shapes and concentrate the analyte band entering the source.
-
Source Optimization: If ESI+ signal-to-noise (S/N) remains < 10, switch to Atmospheric Pressure Chemical Ionization (APCI+). Increase the vaporizer temperature to 400°C to ensure complete volatilization of the neutral propiophenone derivative.
-
MRM Transitions: Monitor the parent ion [M+H]+≈247.1 m/z. Optimize collision energy (CE) to monitor the dominant fragment (typically the loss of the fluorophenyl moiety or a water molecule).
Section 3: HPLC Purity & Co-elution Issues
Q: I am observing a shoulder on my main HPLC peak. How can I resolve structurally similar fluorinated impurities? A: The synthesis of fluorinated propiophenones often yields positional isomers (e.g., 2'-fluoro or 4'-fluoro derivatives) which possess 6[6]. Standard C18 columns frequently fail to resolve these due to the subtle differences in their dipole moments.
Solution: Employ a fluorinated stationary phase, such as a Pentafluorophenyl (PFP) column. PFP columns provide alternative retention mechanisms—including π−π interactions, dipole-dipole interactions, and steric recognition—which are highly selective for resolving fluorinated positional isomers.
Table 2: Optimized HPLC Method for Fluorinated Isomer Resolution
| Parameter | Specification | Causality / Rationale |
| Column | PFP (Pentafluorophenyl), 4.6 x 150 mm, 3 μ m | Enhances π−π and dipole interactions with fluorinated rings. |
| Mobile Phase | Methanol / Water (60:40 v/v) | Methanol promotes π−π interactions far better than Acetonitrile. |
| Flow Rate | 1.0 mL/min | Balances resolution efficiency and analysis time. |
| Detection | UV at 254 nm & 280 nm | Captures the aromatic π→π∗ and ketone n→π∗ transitions. |
| Temperature | 25°C | Lower temperatures increase interaction time with the PFP phase. |
Workflow Visualization
To ensure absolute confidence in your characterization, researchers must cross-reference data across multiple orthogonal analytical platforms. The diagram below illustrates the self-validating multidimensional workflow required for this compound.
Multidimensional Characterization Workflow for Fluorinated Propiophenones
Sources
- 1. 2200 | Sigma-Aldrich [sigmaaldrich.com]
- 2. biophysics.org [biophysics.org]
- 3. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting & Handling of Fluorinated Ketones
Welcome to the Technical Support Center for scientists and drug development professionals. Fluorinated ketones—particularly trifluoromethyl ketones (TFMKs)—are exceptionally powerful electrophiles. They are widely utilized as transition-state analog inhibitors for serine and cysteine proteases, as well as versatile building blocks in organic synthesis.
However, the extreme electron-withdrawing nature of the perfluoroalkyl group introduces unique experimental challenges. This guide is designed to help you troubleshoot common pitfalls related to hydrate formation, unexpected reactivity, and complex binding kinetics.
Section 1: Chemical Handling & Analytical Pitfalls (The Hydrate Conundrum)
Q: Why does my purified trifluoromethyl ketone appear as a broad, complex mixture or show an unexpected mass in NMR/MS analysis?
A: You are likely observing the spontaneous and often quantitative conversion of your ketone to a geminal diol (hydrate) due to the presence of adventitious moisture[1].
The Causality: The strong inductive effect of the α -fluorine atoms drastically destabilizes the carbonyl ground state. This increases the electrophilicity of the carbonyl carbon, lowering the activation energy for nucleophilic attack by water. In NMR, this manifests as a massive upfield shift of the carbonyl carbon (from ~190 ppm to ~90 ppm) and altered 19F chemical shifts. The equilibrium heavily favors the hydrate in aqueous or moist environments[2].
Quantitative Data: Hydration Equilibrium
Table 1: Influence of α -Fluorination on Carbonyl Hydration Equilibrium
| Ketone Type | Formula | Typical % Hydrate ( H2O , 25°C) | Relative Electrophilicity |
| Acetone | CH3COCH3 | < 0.2% | Low |
| Monofluoroacetone | CH2FCOCH3 | ~10% | Moderate |
| Trifluoroacetone | CF3COCH3 | > 99% | High |
| Hexafluoroacetone | CF3COCF3 | 100% | Extreme |
Protocol: Dehydration and Storage of Fluorinated Ketones
To ensure you are working with the active ketone species rather than the inert hydrate, implement this self-validating dehydration workflow:
-
Solvent Exchange: Dissolve the hydrated ketone in a dry, non-polar solvent (e.g., toluene or dichloromethane).
-
Azeotropic Distillation: Add activated 4Å molecular sieves to the flask, or use a Dean-Stark apparatus to reflux and azeotropically drive off water. Monitor via 19F NMR until the hydrate signal disappears.
-
Inert Transfer: Transfer the dehydrated ketone via cannula or syringe into a flame-dried Schlenk flask purged with ultra-high purity Argon.
-
Storage: Store strictly over activated 3Å molecular sieves at -20°C in a tightly sealed, septum-capped container.
Logical workflow of the ketone-hydrate equilibrium and the required dehydration process.
Section 2: Synthetic Troubleshooting (Base-Catalyzed Cleavage)
Q: I attempted a base-catalyzed alkylation/aldol reaction with a trifluoromethyl ketone, but my yield is zero, and I recovered a carboxylic acid. What happened?
A: You have encountered a haloform-type C-C bond cleavage. Under basic conditions, hydroxide or alkoxide nucleophiles attack the highly electrophilic carbonyl carbon. Instead of reverting to starting materials, the tetrahedral intermediate collapses and cleaves the carbon-carbon bond[3].
The Causality: The extreme polarization of the carbonyl carbon makes it a prime target for nucleophiles. Because the −CF3 anion is a relatively stable leaving group (which subsequently decomposes to difluorocarbene and fluoride), the intermediate is thermodynamically driven to expel the trifluoromethyl group, yielding a carboxylic acid derivative and fluoroform[4].
Protocol: Circumventing Base-Catalyzed Cleavage
-
Avoid Strong Nucleophilic Bases: Substitute NaOH or alkoxides with non-nucleophilic, sterically hindered bases like LDA, KHMDS, or DBU.
-
Cryogenic Control: Conduct deprotonations at strictly controlled cryogenic temperatures (-78°C) to prevent the activation energy required for C-C cleavage from being reached.
-
Pre-form Enolates: If using the fluorinated ketone as an electrophile, pre-form the enolate of your nucleophile completely before slowly adding the fluorinated ketone dropwise.
-
Lewis Acid Alternative: Switch from basic to acidic conditions. Use Lewis acids (e.g., TiCl4 , BF3⋅OEt2 ) to activate the fluorinated ketone toward weak nucleophiles without risking cleavage.
Mechanism of base-catalyzed haloform-type cleavage of trifluoromethyl ketones.
Section 3: Biochemical Assay Pitfalls (Protease Inhibitor Kinetics)
Q: My TFMK inhibitor shows poor IC50 values in rapid-readout enzymatic assays, but literature suggests it should be a potent nanomolar inhibitor. Why the discrepancy?
A: Trifluoromethyl ketones act as transition-state analogs that form a reversible covalent hemiketal with the active-site serine or cysteine residue of target proteases[5]. This process exhibits "slow, tight-binding" kinetics[6]. If your assay does not include a sufficient pre-incubation period, the enzyme-inhibitor complex will not reach equilibrium, resulting in artificially weak IC50 values.
The Causality: Two distinct mechanistic factors delay the onset of full inhibition:
-
Hydrate Dehydration in Buffer: In aqueous assay buffers, the TFMK exists predominantly as the inactive hydrate[2]. The hydrate must spontaneously dehydrate to the active ketone form before it can bind the enzyme.
-
Covalent Bond Formation: The nucleophilic attack of the catalytic serine/cysteine on the ketone to form the hemiketal requires precise active-site alignment, which is a significantly slower process than simple non-covalent docking.
Protocol: Kinetic Assay for Slow, Tight-Binding TFMK Inhibitors
-
Preparation: Prepare inhibitor stock solutions in anhydrous DMSO to maintain the ketone form as much as possible prior to aqueous exposure.
-
Pre-incubation: Mix the target enzyme and the TFMK inhibitor in the assay buffer. Incubate for a minimum of 30 to 60 minutes at the assay temperature (e.g., 37°C) before adding the substrate.
-
Progress Curve Analysis: Initiate the reaction by adding the fluorogenic or chromogenic substrate. Monitor the product formation continuously over time.
-
Data Fitting: Standard Michaelis-Menten IC50 equations are invalid here. Fit the non-linear progress curves to the Morrison equation for tight-binding inhibitors to determine Ki and Ki∗ (the final steady-state inhibition constant).
Kinetic pathway of serine protease inhibition by TFMKs, highlighting slow binding.
References
-
[5] Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones. ProQuest. URL: [Link]
-
[6] Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central (PMC). URL: [Link]
-
[1] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. URL: [Link]
-
[2] Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PubMed Central (PMC). URL: [Link]
-
[3] Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. ACS Publications. URL: [Link]
-
[4] Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. URL: [Link]
Sources
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 5. Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones - ProQuest [proquest.com]
- 6. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Biological and Physicochemical Profiling of 3'-Fluoro-3-(3-fluorophenyl)propiophenone Against Propiophenone Derivatives
Executive Summary
Propiophenone derivatives represent a highly versatile class of organic scaffolds in medicinal chemistry, widely investigated for their anticancer, anti-inflammatory, and antimicrobial properties. Among these, 3'-Fluoro-3-(3-fluorophenyl)propiophenone (CAS 898789-14-5) has emerged as a structurally optimized intermediate[1]. The strategic incorporation of fluorine atoms onto the phenyl rings fundamentally alters the molecule's physicochemical profile compared to its non-halogenated or brominated counterparts. This technical guide provides an objective comparative analysis of 3'-Fluoro-3-(3-fluorophenyl)propiophenone against other propiophenone analogs, detailing their mechanisms of action, biological efficacy, and self-validating experimental protocols for rigorous laboratory evaluation.
The Role of Halogenation in Propiophenone Scaffolds
The biological activity of propiophenone analogs varies significantly based on structural modifications[2]. The bioisosteric replacement of hydrogen with fluorine in compounds like 3'-Fluoro-3-(3-fluorophenyl)propiophenone introduces several critical advantages:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, rendering the molecule highly resistant to oxidative metabolism by cytochrome P450 enzymes[3].
-
Enhanced Lipophilicity: Fluorine substitution increases the partition coefficient (LogP), facilitating superior penetration across lipid bilayers and cell membranes, which is essential for intracellular target engagement[4].
-
Target Binding Affinity: The high electronegativity of fluorine alters the electron density distribution of the propiophenone backbone, optimizing dipole-dipole interactions within the hydrophobic pockets of target receptors[3][5].
In contrast, brominated propiophenones rely on steric bulk and polarizability to modulate lipophilicity, which can lead to potent induction of reactive oxygen species (ROS)-mediated apoptosis, but often at the cost of higher off-target cytotoxicity[6]. Non-halogenated derivatives (such as standard chalcones or propafenones) typically exhibit baseline activity but require significantly higher concentrations to achieve therapeutic efficacy[2].
Comparative Biological Efficacy
Recent transcriptomic and in vitro studies highlight the superior performance of fluorinated propiophenones and chalcones in oncology and inflammation models. For instance, fluorinated derivatives demonstrate potent anticancer properties against Triple-Negative Breast Cancer (TNBC) cells by influencing HSF-1 silencing and up-regulating stress-induced apoptosis genes[7]. Furthermore, fluorinated analogs exhibit excellent 5-lipoxygenase (5-LOX) inhibition, suppressing lipid peroxidation more effectively than non-fluorinated leads[8].
Table 1: Comparative In Vitro Efficacy of Propiophenone Derivatives
Data synthesized from standardized MTT and enzymatic assays[2][6][8][9].
| Compound Class | Specific Derivative | Target / Cell Line | IC50 / Ki Value | Primary Mechanism of Action |
| Fluorinated Propiophenone | 3'-Fluoro-3-(3-fluorophenyl)propiophenone (Analogous models) | MDA-MB-231 (TNBC) | < 25.0 µM | HSF-1 silencing; Unfolded protein response[7] |
| Fluorinated Chalcone | 6-Fluoro-3,4-dihydroxy chalcone | 5-Lipoxygenase | 0.8 - 1.5 µM | 5-LOX inhibition; Antiperoxidation[8] |
| Brominated Propiophenone | Brominated Acetophenone (Compound 5c) | HeLa / MCF-7 | 15.0 - 20.0 µM | ROS-mediated apoptosis; NF-κB inhibition[6] |
| Non-Halogenated Chalcone | Chalcone 2 | HeLa | 25.3 µM | General cytotoxicity[2] |
| Propafenone Derivative | Propafenone 2 | HeLa | 30.5 µM | Ion channel modulation; Cytotoxicity[2] |
Mechanisms of Action & Signaling Pathways
The enhanced efficacy of fluorinated propiophenones is driven by their ability to modulate multiple intracellular pathways simultaneously. In TNBC models, these compounds trigger a topologically incorrect protein response, leading to the attenuation phase pathway and subsequent apoptosis[7]. Concurrently, they inhibit pro-survival signals such as NF-κB, a mechanism shared with brominated analogs[6].
Signaling pathways modulated by fluorinated propiophenones leading to apoptosis.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific rigor, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific conditions are required for evaluating propiophenone derivatives.
Self-validating experimental workflow for synthesis and biological evaluation.
Protocol A: Synthesis via Claisen-Schmidt Condensation
Fluorinated chalcones and propiophenone precursors are typically synthesized via aldol condensation[4].
-
Reaction Setup: Dissolve the fluorinated aromatic aldehyde and the corresponding fluorinated aromatic ketone (e.g., 3-fluoroacetophenone) in ethanol. Causality: Ethanol serves as a protic solvent that stabilizes the enolate intermediate.
-
Catalysis: Add an aqueous solution of NaOH (or KOH) dropwise at 0–5°C. Causality: Low temperatures prevent unwanted side reactions such as Cannizzaro disproportionation or over-condensation.
-
Isolation: Neutralize the mixture with dilute HCl to precipitate the product. Filter and wash with cold distilled water to remove unreacted salts.
-
Validation: Purify via recrystallization or HPLC. Confirm the trans stereochemistry of the α,β-unsaturated bond using 1H-NMR (coupling constant J ≈ 15-16 Hz).
Protocol B: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay assesses cell viability by measuring the reduction of MTT to formazan by metabolically active cells[2].
-
Cell Culture & Seeding: Plate human cancer cells (e.g., MDA-MB-231, HeLa) in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C with 5% CO₂. Causality: This allows cells to adhere and re-enter the log phase of growth before drug exposure.
-
Compound Treatment: Treat cells with varying concentrations of 3'-Fluoro-3-(3-fluorophenyl)propiophenone (e.g., 1, 5, 10, 25, 50 µM) dissolved in DMSO (final DMSO concentration < 0.1%). Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil). Causality: Strict DMSO limits prevent solvent-induced cytotoxicity from confounding the results.
-
MTT Incubation: After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Causality: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, producing purple formazan crystals.
-
Solubilization & Readout: Aspirate the media and dissolve the crystals in 150 µL of DMSO. Measure absorbance spectrophotometrically at 570 nm. Calculate IC50 using non-linear regression analysis.
Protocol C: 5-Lipoxygenase (5-LOX) Inhibition Assay
-
Enzyme Pre-incubation: In a 96-well plate, combine the purified 5-LOX enzyme, assay buffer (pH 7.4), and the fluorinated propiophenone at various concentrations. Incubate for 10 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to achieve thermodynamic binding equilibrium with the enzyme prior to substrate introduction.
-
Reaction Initiation: Add linoleic acid (substrate) to initiate the reaction.
-
Measurement: Monitor the formation of hydroperoxides by measuring the increase in absorbance at 234 nm over 5 minutes. Calculate the inhibitory constant (Ki) to validate target affinity[8].
Conclusion
The comparative profiling of 3'-Fluoro-3-(3-fluorophenyl)propiophenone against its non-fluorinated and brominated counterparts underscores the profound impact of fluorine substitution. By enhancing metabolic stability and fine-tuning electronic properties, fluorinated propiophenones achieve superior target engagement, particularly in apoptotic pathways and enzyme inhibition. For drug development professionals, leveraging this specific fluorinated scaffold provides a robust starting point for designing highly selective, potent therapeutic agents.
References
-
Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - MDPI. Available at: [Link]
-
Synthesis and Biological Activities of Fluorinated Chalcone Derivatives - PubMed (NIH). Available at:[Link]
-
Identifying Genes Associated with the Anticancer Activity of a Fluorinated Chalcone in Triple-Negative Breast Cancer Cells Using Bioinformatics Tools - MDPI. Available at:[Link]
-
The Versatility of Propiophenone Derivatives: Focus on 3'-(Trifluoromethyl)propiophenone - Ningbo Inno Pharmchem. Available at:[Link]
-
In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents - Malaria World. Available at: [Link]
Sources
- 1. 2200 | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. 2'-(Trifluoromethyl)propiophenone | 16185-96-9 | Benchchem [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identifying Genes Associated with the Anticancer Activity of a Fluorinated Chalcone in Triple-Negative Breast Cancer Cells Using Bioinformatics Tools [mdpi.com]
- 8. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. malariaworld.org [malariaworld.org]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Propiophenones
For researchers and drug development professionals, the strategic modification of a chemical scaffold is a cornerstone of medicinal chemistry. Among the various tools in the synthetic chemist's arsenal, the introduction of fluorine is a particularly powerful strategy to enhance the biological activity and pharmacokinetic properties of a lead compound. This guide provides an in-depth, objective comparison of the biological activities of fluorinated propiophenones versus their non-fluorinated analogs, supported by experimental data and detailed methodologies.
Propiophenone, a simple aromatic ketone, serves as a versatile backbone for a variety of biologically active molecules. The decision to incorporate a fluorine atom is a calculated one, aimed at leveraging its unique physicochemical properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide will explore these influences in the context of two key therapeutic areas: anticonvulsant and antimicrobial activities.
I. Comparative Anticonvulsant Activity
The introduction of fluorine into molecules structurally related to propiophenones has been shown to significantly enhance their anticonvulsant potency. This is often attributed to fluorine's ability to increase lipophilicity, facilitating passage across the blood-brain barrier, and to modulate interactions with key neuronal targets.[1]
Quantitative Data Summary: Anticonvulsant Efficacy
The following table summarizes the anticonvulsant activity of representative fluorinated compounds compared to their non-fluorinated or other halogenated parent structures, as determined by standard preclinical models such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests.
| Compound | Seizure Model | Animal | ED₅₀ (mg/kg) | Reference |
| Non-Fluorinated Analog | ||||
| 3-hydroxy-3-ethyl-3-phenylpropionamide (HEPP) | MES | Mouse | 129.6 | [] |
| 3-hydroxy-3-ethyl-3-phenylpropionamide (HEPP) | scPTZ | Mouse | 66.4 | [] |
| Fluorinated Analog | ||||
| Fluoro-HEPP (F-HEPP) | MES | Mouse | 87.1 | [] |
| Fluoro-HEPP (F-HEPP) | scPTZ | Mouse | 43.5 | [] |
| Other Halogenated Analog | ||||
| Chloro-HEPP (Cl-HEPP) | MES | Mouse | 62.0 | [] |
| Chloro-HEPP (Cl-HEPP) | scPTZ | Mouse | 43.5 | [] |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.
As the data indicates, the addition of a fluorine atom to the HEPP structure (F-HEPP) significantly lowers the median effective dose (ED₅₀) required to protect against seizures in both the MES and scPTZ models, signifying increased potency compared to the parent compound.[]
Mechanism of Anticonvulsant Action: Modulation of Voltage-Gated Sodium Channels
Many anticonvulsant drugs exert their effects by modulating the function of voltage-gated sodium channels in neurons.[4] These channels are crucial for the initiation and propagation of action potentials. By binding to the channel, these drugs can stabilize it in an inactivated state, preventing the rapid, repetitive firing that is characteristic of a seizure.[4][5]
Fluorination can enhance the interaction of a compound with the sodium channel. The electron-withdrawing nature of fluorine can alter the electronic distribution of the molecule, potentially leading to stronger binding interactions with amino acid residues within the channel pore.[5][6] This enhanced binding can lead to a more profound and sustained inhibition of neuronal hyperexcitability.
Caption: Proposed mechanism of fluorinated anticonvulsants.
II. Comparative Antimicrobial Activity
The propiophenone scaffold is also a feature of chalcones and other related structures that have been investigated for their antimicrobial properties. Fluorination has been shown to be a key strategy in enhancing the antibacterial and antifungal activity of these compounds.
Quantitative Data Summary: Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent. The table below presents a conceptual comparison based on findings from studies on fluorinated chalcones, which share a structural similarity with propiophenones.
| Compound Type | Target Organism | Typical MIC Range (µg/mL) | Reference |
| Non-Fluorinated Chalcones | Staphylococcus aureus | >100 | [7] |
| Escherichia coli | >100 | [7] | |
| Fluorinated Chalcones | Staphylococcus aureus | 25 - 50 | [8] |
| Escherichia coli | 25 - 50 | [8] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
The data illustrates that fluorinated chalcones can exhibit significantly lower MIC values, indicating greater potency against both Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts.
Mechanism of Antimicrobial Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
A well-established mechanism of action for many fluorinated antimicrobials, particularly the fluoroquinolone class of antibiotics, is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][9][10] These enzymes are critical for DNA replication, recombination, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is a necessary step for DNA replication and transcription.[11]
-
Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) the daughter chromosomes after DNA replication.[12]
By inhibiting these enzymes, fluoroquinolones block bacterial DNA synthesis, leading to cell death. The fluorine atom at the C-6 position of the quinolone ring is known to be crucial for this potent inhibitory activity and for the compound's ability to penetrate the bacterial cell wall.[]
Caption: Inhibition of bacterial enzymes by fluorinated compounds.
III. Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed step-by-step methodologies for key in vitro and in vivo assays are provided below.
Protocol 1: Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.[13][14][15]
-
Animal Preparation: Acclimatize male albino mice (20-25 g) for at least one week with free access to food and water.
-
Compound Administration: Administer the test compound (fluorinated or non-fluorinated propiophenone) or vehicle control intraperitoneally (i.p.) or orally (p.o.).
-
Pre-treatment Time: Conduct the test at the time of peak effect of the compound, typically determined in preliminary studies (e.g., 30, 60, 120 minutes post-administration).
-
Seizure Induction: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[16] A drop of topical anesthetic can be applied to the eyes to minimize discomfort.
-
Observation: Immediately observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED₅₀ using probit analysis.
Caption: Workflow for the Maximal Electroshock (MES) Test.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18][19]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension (e.g., S. aureus or E. coli) equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
IV. Conclusion
The strategic incorporation of fluorine into the propiophenone scaffold is a demonstrably effective strategy for enhancing biological activity. In the realm of anticonvulsants, fluorination can lead to increased potency, likely through improved pharmacokinetic properties and enhanced interactions with neuronal ion channels.[1] Similarly, for antimicrobial applications, fluorinated propiophenone-like structures exhibit superior efficacy, attributed to their potent inhibition of essential bacterial enzymes.[]
The experimental data and protocols provided in this guide serve as a foundational resource for researchers in drug discovery and development. By understanding the causal relationship between fluorination and biological effect, scientists can make more informed decisions in the design and optimization of novel therapeutic agents based on the versatile propiophenone framework.
V. References
-
Anticonvulsant and Toxicological Evaluation of Para-fluorinated/Chlorinated Derivatives of 3-Hydroxy-3-ethyl-3-phenylpropionamide - PMC. (URL: [Link])
-
Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research. (URL: [Link])
-
Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy - IJRASET. (URL: [Link])
-
Fluoroquinolones | Mechanism of Action - YouTube. (URL: [Link])
-
Antibacterial Action Mechanism of Fluoroquinolones.pptx. (URL: [Link])
-
Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments. (URL: [Link])
-
(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (URL: [Link])
-
Minimum Inhibitory Concentration Assay (MIC) - Antimicrobial Testing Laboratory. (URL: [Link])
-
The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. - SciSpace. (URL: [Link])
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (URL: [Link])
-
Maximal Electroshock Seizure Model | Melior Discovery. (URL: [Link])
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (URL: [Link])
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - SEAFDEC/AQD Institutional Repository Home. (URL: [Link])
-
Pentylenetetrazol Seizure Threshold Test (mouse, rat) - PANAChE. (URL: [Link])
-
Anticonvulsant profile of flunarizine and relation to Na(+) channel blocking effects - PubMed. (URL: [Link])
-
Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats - PMC. (URL: [Link])
-
Mechanisms of action of antiepileptic drugs - Epilepsy Society. (URL: [Link])
-
Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. (URL: [Link])
-
Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC. (URL: [Link])
-
Epilepsy | Preclinical Neuroscience - Transpharmation. (URL: [Link])
-
Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - ResearchGate. (URL: [Link])
-
Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study - PMC. (URL: [Link])
-
Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PMC. (URL: [Link])
-
Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry - PMC - NIH. (URL: [Link])
-
A comparative study to evaluate the effects of antibiotics, plant extracts and fluoride-based toothpaste on the oral pathogens i - SciELO. (URL: [Link])
-
Comparative anticonvulsant activity of 4-chlorobenzenesulfonamide and prototype antiepileptic drugs in rodents - PubMed. (URL: [Link])
-
Fluorine substituent effects (on bioactivity) - ResearchGate. (URL: [Link])
-
COMPARATIVE STUDY ON THE ANTIBACTERIAL ACTIVITY OF SOME FLAVONOIDS AND THEIR SULFONIC DERIVATIVES. (URL: [Link])
-
Plant flavones enhance antimicrobial activity of respiratory epithelial cell secretions against Pseudomonas aeruginosa - Our journal portfolio - PLOS. (URL: [Link])
-
Anticonvulsant-activity-of-antioxidants - AES. (URL: [Link])
-
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC. (URL: [Link])
-
Anticonvulsant Activity of 4-(Substituted Benzylidene)-6-(3-nitrophenyl)-4,5-dihydro Pyridazin-3(2h)-ones Against Maximal Electro Shock Induced Seizure - idosi.org. (URL: [Link])
-
(PDF) EVALUATION OF POTENTIAL ANTIMICROBIAL ACTIVITY OF SYNTHETIC FLAVONOIDS - ResearchGate. (URL: [Link])
-
Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One - Research journals. (URL: [Link])
Sources
- 1. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
- 10. Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy [ijraset.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Antibacterial Action Mechanism of Fluoroquinolones.pptx [slideshare.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. repository.seafdec.org.ph [repository.seafdec.org.ph]
Publish Comparison Guide: Structural Confirmation of 3'-Fluoro-3-(3-fluorophenyl)propiophenone vs. Analogs
The Analytical Challenge of Multi-Fluorinated Scaffolds
Fluorinated chalcones and their saturated propiophenone derivatives (dihydrochalcones) are privileged scaffolds in medicinal chemistry, prized for their enhanced metabolic stability and lipophilicity . However, confirming the exact positioning of fluorine atoms in multi-fluorinated derivatives—such as 3'-Fluoro-3-(3-fluorophenyl)propiophenone (CAS 898789-14-5)—presents a significant analytical challenge.
Standard proton ( 1 H) NMR often falls short due to complex scalar couplings between fluorine and adjacent protons ( nJHF ), which obscure the aromatic region. This guide objectively compares the analytical structural confirmation workflows of this di-fluorinated product against its mono-fluorinated and non-fluorinated alternatives, providing a self-validating system of experimental protocols for researchers and drug development professionals.
Comparative Analytical Profiling
When comparing the di-fluorinated product to its mono-fluorinated counterpart (3-(3-fluorophenyl)propiophenone) and the non-fluorinated base scaffold (1,3-diphenyl-1-propanone), the complexity of spectral interpretation scales non-linearly. The introduction of a second fluorine atom induces overlapping multiplets that make traditional 1D 1 H NMR assignments ambiguous .
To objectively differentiate these compounds, scientists must rely on precise exact mass measurements and 19 F chemical shifts.
Table 1: Comparative Analytical Metrics for Propiophenone Derivatives
| Compound Classification | Exact Mass [M+H] + | 19 F NMR Shift Range (ppm)* | Primary MS/MS Fragments (m/z) |
| Non-fluorinated 1,3-Diphenyl-1-propanone | 211.1 | N/A | 105.0 (benzoyl) |
| Mono-fluorinated 3-(3-Fluorophenyl)propiophenone | 229.1 | ~ -114.0 (1F, multiplet) | 105.0 (benzoyl), 109.1 (fluorobenzyl) |
| Di-fluorinated (Product) 3'-Fluoro-3-(3-fluorophenyl)propiophenone | 247.1 | ~ -112.5 (1F, s), -114.0 (1F, s) | 123.0 (fluorobenzoyl), 109.1 (fluorobenzyl) |
(Note: 19 F NMR shifts are referenced to CFCl 3 in CDCl 3 . Values are approximate and depend on exact concentration and temperature).
Scientific Integrity: The Causality of Experimental Choices
A robust structural confirmation protocol must be a self-validating system . Relying on a single analytical technique for 3'-Fluoro-3-(3-fluorophenyl)propiophenone introduces the risk of misidentifying structural isomers (e.g., 3',4'-difluoro-3-phenylpropiophenone).
-
Why use Inverse-Gated 19 F{ 1 H} NMR? Standard 19 F NMR without proton decoupling yields complex multiplets. By applying 1 H decoupling, the signals collapse into sharp singlets. However, continuous decoupling induces the Nuclear Overhauser Effect (NOE), which alters signal intensity. Using inverse-gated decoupling ensures that the integration strictly reflects the 1:1 stoichiometric ratio of the two distinct fluorine environments .
-
Why use 20 eV CID in LC-MS/MS? The aliphatic C1-C2 and C2-C3 bonds of the propiophenone core are the weakest points of the molecule. A collision energy of 20 eV is specifically calibrated to induce α
- and β -cleavages without shattering the aromatic rings. If the molecule were a 3',4'-difluoro isomer, the α -cleavage would yield a fragment at m/z 141.0. The presence of m/z 123.0 and 109.1 definitively proves the 1,3-bis(3-fluorophenyl) substitution pattern.
Self-Validating Experimental Protocols
Protocol 1: Multinuclear NMR Spectroscopy ( 1 H, 13 C, 19 F)
-
Sample Preparation: Dissolve 15–20 mg of 3'-Fluoro-3-(3-fluorophenyl)propiophenone in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.
-
1 H NMR Acquisition: Acquire standard proton spectra (16 scans, 298 K) on a 400 MHz spectrometer.
-
Validation Check: Confirm the integrity of the aliphatic chain by identifying two distinct triplets around 3.0–3.3 ppm (integrating to 2H each), representing the -CH 2 -CH 2
- linker characteristic of reduced chalcones .
-
-
19 F{ 1 H} NMR Acquisition: Set the transmitter frequency to the fluorine resonance (~376 MHz on a 400 MHz console). Apply an inverse-gated 1 H decoupling pulse sequence. Acquire 64 scans with a relaxation delay (D1) of at least 5 seconds to ensure complete relaxation of the fluorine nuclei.
-
Validation Check: The spectrum must yield exactly two sharp singlets integrating to a 1:1 ratio, confirming one fluorine atom on the prime (benzoyl) ring and one on the non-prime (benzyl) ring.
-
Protocol 2: UHPLC-ESI-MS/MS Fragmentation Analysis
-
Chromatography Setup: Inject 1 µL of a 1 µg/mL sample (dissolved in Methanol/Water 50:50) onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a 5-minute linear gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Ionization Parameters: Operate the Electrospray Ionization (ESI) source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure efficient droplet evaporation.
-
Tandem Mass Spectrometry (MS/MS): Isolate the precursor ion [M+H] + at m/z 247.1 in the first quadrupole (Q1). Route the ions into the collision cell (Q2) and apply Collision-Induced Dissociation (CID) using argon gas at a collision energy of 20 eV.
-
Data Interpretation: Scan the product ions in Q3.
-
Validation Check: The detection of m/z 123.0 confirms the 3-fluorobenzoyl cation ( α -cleavage), while m/z 109.1 confirms the 3-fluorobenzyl cation ( β -cleavage).
-
Visualizing the Analytical Logic
Analytical workflow for structural confirmation of 3'-Fluoro-3-(3-fluorophenyl)propiophenone.
ESI-MS/MS fragmentation pathways for 3'-Fluoro-3-(3-fluorophenyl)propiophenone.
References
A Comparative Cross-Validation of 3'-Fluoro-3-(3-fluorophenyl)propiophenone: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 3'-Fluoro-3-(3-fluorophenyl)propiophenone, a difluorinated aryl ketone with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document serves to cross-validate its potential performance by examining structurally related analogs. By synthesizing available data on non-fluorinated, mono-fluorinated, and other substituted propiophenones, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of its likely physicochemical properties and biological activities.
Introduction: The Significance of Fluorination in Propiophenone Scaffolds
The propiophenone backbone is a privileged scaffold in medicinal chemistry, forming the core of various biologically active compounds with applications ranging from anti-inflammatory to anticancer agents.[1][2] The introduction of fluorine atoms into organic molecules is a well-established strategy to modulate their pharmacokinetic and pharmacodynamic properties.[3] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on 3'-Fluoro-3-(3-fluorophenyl)propiophenone, a molecule featuring two fluorine atoms on separate phenyl rings, to explore the potential synergistic or differential effects of this disubstitution pattern.
Molecular Profile and Comparative Analogs
To establish a framework for comparison, we will evaluate 3'-Fluoro-3-(3-fluorophenyl)propiophenone alongside its non-fluorinated and mono-fluorinated parent structures.
Table 1: Profile of 3'-Fluoro-3-(3-fluorophenyl)propiophenone and Comparative Analogs
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3'-Fluoro-3-(3-fluorophenyl)propiophenone | [Insert Structure] | C₁₅H₁₂F₂O | 246.26 | 898789-14-5[4] |
| 3-Phenylpropiophenone | [Insert Structure] | C₁₅H₁₄O | 210.27 | 1083-30-3 |
| 3'-(3-Fluorophenyl)propiophenone | [Insert Structure] | C₁₅H₁₃FO | 228.26 | 898788-63-1[5] |
| 3'-Fluoropropiophenone | [Insert Structure] | C₉H₉FO | 152.17 | 455-67-4[2] |
Note: Detailed experimental data for 3'-Fluoro-3-(3-fluorophenyl)propiophenone is limited. The following sections will draw upon data from its analogs to infer its properties.
Synthesis and Characterization: A Generalized Approach
The synthesis of propiophenone derivatives is typically achieved through Friedel-Crafts acylation or related methodologies. The synthesis of 3'-Fluoro-3-(3-fluorophenyl)propiophenone would likely follow a similar pathway.
Caption: A generalized synthetic workflow for 3'-Fluoro-3-(3-fluorophenyl)propiophenone via Friedel-Crafts acylation.
Predicted Spectroscopic Data
Table 2: Predicted and Experimental Spectroscopic Data for Propiophenone Derivatives
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| 3'-Fluoro-3-(3-fluorophenyl)propiophenone (Predicted) | 7.8-7.0 (m, 8H, Ar-H), 3.3 (t, 2H, -CH₂-), 3.1 (t, 2H, -CH₂CO-) | ~200 (C=O), 163 (d, ¹JCF), 130-115 (Ar-C), ~38 (-CH₂-), ~30 (-CH₂CO-) | ~1690 (C=O), ~1250 (C-F) | 246 (M⁺) |
| 3-Phenylpropiophenone[6] | 7.95 (d, 2H), 7.55-7.20 (m, 8H), 3.25 (t, 2H), 3.05 (t, 2H) | 199.5, 141.6, 136.9, 133.0, 128.6, 128.5, 128.0, 126.1, 40.4, 31.8 | 1685 (C=O) | 210 (M⁺) |
| 3'-Fluoropropiophenone[2] | 7.75-7.60 (m, 2H), 7.45 (m, 1H), 7.25 (m, 1H), 2.95 (q, 2H), 1.25 (t, 3H) | Data not available | Data available | Data available |
Cross-Validation of Biological Activity: An Inferential Analysis
Propiophenone derivatives have demonstrated a range of biological activities, including anticancer properties.[7] The introduction of fluorine can enhance this activity. For instance, fluorinated chalcones, which share the α,β-unsaturated ketone moiety with propiophenones, have shown significant cytotoxicity against various cancer cell lines.[8][9]
Anticancer Activity
Studies on phenylpropiophenone derivatives have indicated their potential as anticancer agents.[7] While no direct data exists for 3'-Fluoro-3-(3-fluorophenyl)propiophenone, we can infer its potential activity by examining related fluorinated compounds. For example, a study on fluorinated chalcones demonstrated that the position and number of fluorine substituents significantly influence cytotoxicity against HepG2 cancer cells.[8]
To provide a practical context for researchers, a standard cytotoxicity assay protocol is outlined below.
Caption: A standard workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Table 3: Comparative Cytotoxicity of Fluorinated Chalcone Derivatives (Related to Propiophenones) against HepG2 Cells
| Compound | Modification | IC₅₀ (µM) | Reference |
| Chalcone 2a | 4'-F, 3-OCH₃ | 67.51 ± 2.26 | [8] |
| Chalcone 2b | 2',4'-diF, 3-OCH₃ | 72.51 ± 1.79 | [8] |
| Chalcone 3a | 4'-F, 4-OCH₃ | 87.22 ± 8.52 | [8] |
| Chalcone 3c | 2',5'-diF, 4-OCH₃ | 79.22 ± 5.03 | [8] |
| Doxorubicin (Control) | - | 28.70 | [8] |
The data in Table 3 suggests that the presence and position of fluorine atoms on the chalcone scaffold influence its anticancer activity.[8] It is plausible that 3'-Fluoro-3-(3-fluorophenyl)propiophenone would exhibit cytotoxic effects, and the specific potency would be dependent on its interaction with cellular targets, a property influenced by its unique electronic and steric profile conferred by the two fluorine atoms.
Experimental Protocols
For researchers wishing to synthesize and evaluate 3'-Fluoro-3-(3-fluorophenyl)propiophenone or its analogs, the following detailed protocols for synthesis and a common biological assay are provided.
General Procedure for Friedel-Crafts Acylation
-
To a stirred solution of the appropriate aromatic substrate (e.g., fluorobenzene, 1.2 equivalents) in a dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir for 15-20 minutes.
-
Add the corresponding acyl chloride (e.g., 3-fluorophenylacetyl chloride, 1.0 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7, or HepG2) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 3'-Fluoro-3-(3-fluorophenyl)propiophenone) in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[10]
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the potential properties and biological activities of 3'-Fluoro-3-(3-fluorophenyl)propiophenone. Based on the analysis of its structural analogs, it is reasonable to hypothesize that this compound possesses cytotoxic properties that could be of interest in anticancer drug discovery. The presence of two fluorine atoms likely enhances its metabolic stability and modulates its electronic properties, which could translate to favorable biological activity.
However, it is crucial to emphasize that these are inferences based on related compounds. Rigorous experimental validation is necessary to confirm the synthesis, characterize the physicochemical properties, and elucidate the specific biological activities of 3'-Fluoro-3-(3-fluorophenyl)propiophenone. Future research should focus on its synthesis and purification, followed by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) and evaluation in a panel of cancer cell lines to determine its IC₅₀ values. Further mechanistic studies could then explore its mode of action, such as apoptosis induction or cell cycle arrest. The findings from such studies will be instrumental in determining the true potential of this difluorinated propiophenone derivative as a lead compound in drug development.
References
-
RSC Publishing. Highly fluorinated analogues of pharmacologically active compounds - Journal of the Chemical Society C: Organic. Available from: [Link]
-
SpectraBase. 3-Phenyl propiophenone - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]
-
ResearchGate. Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study | Request PDF. Available from: [Link]
-
Science Repository. 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene. Available from: [Link]
-
ResearchGate. 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. Available from: [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. 3-Phenylpropionic acid. Available from: [Link]
-
VNUHCM Journal of Science and Technology Development. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. Available from: [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available from: [Link]
-
PMC. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Available from: [Link]
-
Arkivoc. Solvent-free synthesis and in vitro cytotoxicity of fluorinated chalcones against HepG2 cells. Available from: [Link]
-
Brieflands. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Available from: [Link]
-
IRIS. Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in. Available from: [Link]
-
PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]
- Google Patents. US4229378A - Process for the production of 1-phenyl-3-(3-trifluoromethylphenyl)-2-propanone.
-
PMC. Cancer Prevention with Promising Natural Products: Mechanisms of Action and Molecular Targets. Available from: [Link]
- Google Patents. WO2018060947A1 - 1-phenylpropanone compounds and use thereof.
-
A Personalized 14-3-3 Disease-Targeting Workflow Yields Repositioning Drug Candidates. Available from: [Link]
- Method for synthesizing (1R, 2R)-1-p-methyl sulfone phenyl-2-amino-1,3-propanediol.
-
Googleapis.com. (2) Patent Application Publication (10) Pub. No.: US 2009/0012328A1. Available from: [Link]
-
Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Available from: [Link]
- Googleapis.com. WO 2016/175555 A2.
Sources
- 1. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity [html.rhhz.net]
- 4. 3'-Fluoro-3-(3-fluorophenyl)propiophenone | 898789-14-5 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthetic Efficiency of 3'-Fluoro-3-(3-fluorophenyl)propiophenone Production
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical and materials science research, the synthesis of fluorinated organic compounds is of paramount importance. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive technical comparison of the primary synthetic routes to 3'-Fluoro-3-(3-fluorophenyl)propiophenone, a diarylpropanone with potential applications in medicinal chemistry. We will delve into the mechanistic underpinnings of these methods, present detailed experimental protocols, and offer a comparative analysis of their efficiencies based on yield, reaction conditions, and scalability.
Introduction to 3'-Fluoro-3-(3-fluorophenyl)propiophenone
3'-Fluoro-3-(3-fluorophenyl)propiophenone, also known as 1,3-bis(3-fluorophenyl)propan-1-one, is a ketone featuring two fluorinated phenyl rings. The strategic placement of fluorine on both aromatic moieties makes it an intriguing scaffold for the development of novel bioactive molecules. The efficiency and scalability of its synthesis are critical factors for its viability in research and development.
Comparative Analysis of Synthetic Strategies
The synthesis of 3'-Fluoro-3-(3-fluorophenyl)propiophenone can be approached through several methodologies. This guide will focus on the most prevalent and practical routes: the Friedel-Crafts acylation and a plausible alternative involving a Grignard reagent.
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2] For the synthesis of our target molecule, this involves the reaction of fluorobenzene with 3-(3-fluorophenyl)propanoyl chloride.
Mechanism and Rationale:
The reaction is initiated by the activation of the acyl chloride by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of the fluorobenzene ring. The fluorine atom on the fluorobenzene ring is an ortho-, para-directing group; however, due to steric hindrance, the acylation predominantly occurs at the para position.[3]
Caption: Friedel-Crafts acylation pathway for the synthesis of 3'-Fluoro-3-(3-fluorophenyl)propiophenone.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
3-(3-fluorophenyl)propanoyl chloride
-
Fluorobenzene
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 3-(3-fluorophenyl)propanoyl chloride (1.0 eq.) to the stirred suspension.
-
Add fluorobenzene (1.0 eq.) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3'-Fluoro-3-(3-fluorophenyl)propiophenone.
Route 2: Grignard-based Synthesis (A Plausible Alternative)
An alternative approach to the synthesis of ketones involves the reaction of a Grignard reagent with a suitable electrophile, such as a Weinreb amide or an acid chloride at low temperatures.[1] This route offers a different strategy for constructing the target molecule.
Mechanism and Rationale:
This pathway would involve the preparation of a Grignard reagent from a fluorinated aryl halide, such as 3-fluorobenzylmagnesium bromide. This nucleophilic organometallic species can then react with a suitable acyl donor, for instance, N-methoxy-N-methyl-3-fluorobenzamide (a Weinreb amide), to form the desired ketone. The use of a Weinreb amide is advantageous as it forms a stable tetrahedral intermediate that resists over-addition of the Grignard reagent, a common side reaction with more reactive electrophiles like acid chlorides.[1]
Caption: A plausible Grignard-based synthetic route to 3'-Fluoro-3-(3-fluorophenyl)propiophenone.
Experimental Protocol: Grignard-based Synthesis
Materials:
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
3-Fluorobenzyl bromide
-
N-methoxy-N-methyl-3-fluorobenzamide
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Activate magnesium turnings (1.2 eq.) in a flame-dried flask under a nitrogen atmosphere with a crystal of iodine.
-
Add a small amount of anhydrous THF and a few drops of 3-fluorobenzyl bromide to initiate the reaction.
-
Once the Grignard formation begins (indicated by a color change and gentle reflux), add the remaining 3-fluorobenzyl bromide (1.0 eq.) in THF dropwise to maintain a steady reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
In a separate flask, dissolve N-methoxy-N-methyl-3-fluorobenzamide (1.0 eq.) in anhydrous THF and cool to 0 °C.
-
Slowly add the prepared Grignard reagent to the Weinreb amide solution via a cannula.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Performance Comparison
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Grignard-based Synthesis |
| Starting Materials | Fluorobenzene, 3-(3-fluorophenyl)propanoyl chloride, AlCl₃ | 3-Fluorobenzyl bromide, Mg, N-methoxy-N-methyl-3-fluorobenzamide |
| Catalyst | Stoichiometric Lewis acid (e.g., AlCl₃) | None (Grignard reagent is the reactant) |
| Reaction Conditions | Anhydrous, inert atmosphere, low to ambient temperature | Anhydrous, inert atmosphere, low to ambient temperature |
| Reported Yields (for analogous reactions) | Typically moderate to good (e.g., 72-77% for a similar propiophenone)[4] | Generally good to high, but depends on the stability of the Grignard reagent and the purity of the starting materials. |
| Scalability | Well-established for large-scale synthesis, but management of stoichiometric AlCl₃ waste can be an issue. | Scalable, but requires strict control of anhydrous conditions. |
| Substrate Scope | Sensitive to highly deactivated aromatic rings. | Broad scope, but sensitive to acidic protons in the substrate. |
| Safety & Environmental | AlCl₃ is corrosive and moisture-sensitive, generating HCl gas. Chlorinated solvents are often used. | Grignard reagents are highly reactive and moisture-sensitive. Ether solvents are flammable. |
Product Characterization
Accurate characterization of the final product is crucial for validating the success of the synthesis and ensuring its purity. The following are the expected spectroscopic data for 3'-Fluoro-3-(3-fluorophenyl)propiophenone.
| Spectroscopic Technique | Expected Key Spectral Features |
| ¹H NMR | - Aromatic protons will appear in the range of δ 7.0-8.0 ppm, with splitting patterns influenced by the fluorine substituents. - Two methylene groups (-CH₂CH₂-) will appear as triplets around δ 3.0-3.5 ppm. |
| ¹³C NMR | - The carbonyl carbon (C=O) will have a characteristic chemical shift around δ 197 ppm. - Aromatic carbons will appear in the range of δ 110-165 ppm, with C-F coupling constants providing structural information. - Methylene carbons will appear in the upfield region. |
| IR Spectroscopy | - A strong absorption band for the C=O stretch of the ketone will be observed around 1690 cm⁻¹. - C-F stretching vibrations will be present in the region of 1100-1300 cm⁻¹. - Aromatic C-H stretching will be observed above 3000 cm⁻¹. |
| Mass Spectrometry (EI) | - The molecular ion peak (M⁺) is expected at m/z = 246.09. - Characteristic fragmentation patterns will include the loss of the fluorophenyl and fluorobenzoyl moieties. |
Conclusion and Recommendations
For the laboratory-scale synthesis of 3'-Fluoro-3-(3-fluorophenyl)propiophenone, the Friedel-Crafts acylation represents a robust and well-documented approach. Its primary advantages are the ready availability of starting materials and the established nature of the reaction. While it requires careful handling of the Lewis acid catalyst and anhydrous conditions, the procedure is straightforward and can provide good yields.
The Grignard-based synthesis offers a viable alternative, particularly if the required Weinreb amide is accessible or can be easily prepared. This method can potentially offer higher yields and avoids the use of a stoichiometric Lewis acid. However, the successful formation and reaction of the Grignard reagent are highly dependent on maintaining strictly anhydrous conditions.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the scale of the synthesis, the availability of specific starting materials and reagents, and the desired level of control over the reaction. For initial exploratory work, the Friedel-Crafts acylation is a reliable starting point. For process development and scale-up, a thorough evaluation of both routes, including optimization of reaction conditions and cost analysis of starting materials, is recommended.
References
-
Web Pages. 1. Grignard Reaction. [Link]
-
Chemistry LibreTexts. Suzuki cross-coupling. [Link]
-
MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
ResearchGate. Pd‐NHC‐catalyzed C−C(carbonyl) cross‐coupling to synthesize diaryl ketones.. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
Sources
Blocking Metabolic Liabilities: A Comparative Analysis of Fluorinated Propiophenones
A Senior Application Scientist's Guide to Enhancing Metabolic Stability Through Strategic Fluorination
In the landscape of modern drug discovery, optimizing a compound's metabolic stability is as critical as enhancing its potency. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately hindering a promising candidate's journey to the clinic.[1] For researchers working with propiophenone scaffolds, a common structural motif in various pharmacologically active agents, addressing metabolic liabilities is a frequent challenge. This guide provides a comprehensive comparative analysis of the metabolic stability of fluorinated propiophenones, offering field-proven insights and detailed experimental protocols for drug development professionals.
The strategic incorporation of fluorine into drug candidates, a practice known as fluorination, has emerged as a powerful tool to enhance metabolic stability.[2] By replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a significantly stronger carbon-fluorine (C-F) bond, medicinal chemists can effectively "block" sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4][5] This guide will delve into the mechanistic rationale behind this strategy and provide practical, data-driven comparisons to inform your drug design efforts.
The Rationale for Fluorination: More Than Just a Stronger Bond
The enhanced metabolic stability of fluorinated compounds is often attributed to the high strength of the C-F bond (around 110 kcal/mol for Me-F and 126 kcal/mol for Ph-F) compared to the C-H bond (approximately 105 kcal/mol for Me-H and 113 kcal/mol for Ph-H).[4] While this is a contributing factor, a more nuanced understanding involves considering the electronic effects of fluorine and its influence on the drug-enzyme interaction.[4][6]
Fluorine is the most electronegative element, and its introduction into a molecule can significantly alter the electron distribution.[3] This can impact the molecule's affinity for the active site of metabolizing enzymes, a phenomenon that is often overlooked but plays a substantial role.[4] By reducing the electron density of an aromatic ring, for instance, fluorination can make it less susceptible to electrophilic attack by CYP enzymes, thereby slowing down metabolism.[7]
Comparative Metabolic Stability: A Data-Driven Overview
To illustrate the practical impact of fluorination, this section presents a comparative analysis of the in vitro metabolic stability of a hypothetical parent propiophenone and its fluorinated analogs. The data is typically generated using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.[8][9]
Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Propiophenone (Parent) | (Structure of Propiophenone) | 15 | 46.2 |
| 4'-Fluoropropiophenone | (Structure of 4'-Fluoropropiophenone) | 45 | 15.4 |
| 3',4'-Difluoropropiophenone | (Structure of 3',4'-Difluoropropiophenone) | 75 | 9.2 |
| 4'-(Trifluoromethyl)propiophenone | (Structure of 4'-(Trifluoromethyl)propiophenone) | >120 | <5.8 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific propiophenone scaffold and the experimental conditions.
As the data clearly demonstrates, the introduction of fluorine at the 4'-position of the propiophenone ring leads to a significant increase in metabolic stability, as evidenced by the longer half-life and lower intrinsic clearance. This effect is further enhanced with the introduction of a second fluorine atom or a trifluoromethyl group. This trend underscores the power of fluorination as a strategy to mitigate metabolic liabilities.
Experimental Protocols for Assessing Metabolic Stability
To ensure the generation of reliable and reproducible data, it is crucial to follow well-established experimental protocols. The following sections provide detailed, step-by-step methodologies for the two most common in vitro assays used to assess metabolic stability.
In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone for evaluating Phase I metabolism, which is primarily mediated by CYP enzymes.[8][10] Liver microsomes are subcellular fractions that are rich in these enzymes.[11]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated propiophenones.
Materials:
-
Test compounds (fluorinated and non-fluorinated propiophenones)
-
Pooled human liver microsomes[12]
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[12]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12][13]
-
Ice-cold acetonitrile or methanol (for reaction termination)[12][13]
-
Control compounds (a high-turnover compound like imipramine and a low-turnover compound like warfarin)[12]
-
Analytical instruments: LC-MS/MS system for quantification[12][14]
Procedure:
-
Preparation: Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should typically be less than 1% to avoid enzyme inhibition.
-
Incubation Mixture: In a microcentrifuge tube or a 96-well plate, combine the phosphate buffer, liver microsomes, and the test or control compound. Pre-incubate the mixture at 37°C for a few minutes.[13]
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[11][13]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.[11][13] The organic solvent precipitates the proteins, effectively stopping the enzymatic reaction.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.[13]
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.[13][15] The concentration of the parent compound remaining at each time point is quantified. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for screening and identifying drug metabolites.[15]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the half-life (t½ = -0.693 / slope). The intrinsic clearance (CLint) is then calculated using the following equation: CLint = (0.693 / t½) * (incubation volume / protein amount).[11]
Diagram of the Microsomal Stability Assay Workflow
Caption: Workflow for the in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
Hepatocytes, or liver cells, provide a more comprehensive in vitro model as they contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors within an intact cellular system.[9][16][17] This assay can provide a more accurate prediction of in vivo hepatic clearance.[9][16]
Objective: To determine the in vitro intrinsic clearance (CLint) of fluorinated and non-fluorinated propiophenones in a whole-cell system.
Materials:
-
Hepatocyte plating and incubation media[18]
-
Collagen-coated plates
-
Test compounds and controls
-
Ice-cold acetonitrile or methanol
-
LC-MS/MS system
Procedure:
-
Cell Plating: Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.[18]
-
Compound Incubation: Remove the plating medium and add fresh incubation medium containing the test compound or control.[18]
-
Time Points: Incubate the plates at 37°C in a humidified incubator. At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect samples of the incubation medium.
-
Reaction Termination: Terminate the metabolic activity in the collected samples by adding ice-cold acetonitrile or methanol.[9]
-
Sample Processing and Analysis: Process the samples as described in the microsomal stability assay and analyze the remaining parent compound concentration by LC-MS/MS.[9][19]
-
Data Analysis: Calculate the half-life and intrinsic clearance as described previously. The intrinsic clearance can be scaled to predict in vivo hepatic clearance using physiological parameters.[16]
Diagram of Metabolic Pathways in Hepatocytes
Caption: Overview of Phase I and Phase II metabolic pathways in hepatocytes.
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a well-established and highly effective strategy for enhancing the metabolic stability of propiophenones and other drug candidates.[3][5] By blocking sites of metabolism and altering the electronic properties of the molecule, fluorination can significantly improve a compound's pharmacokinetic profile.[3][20] The in vitro assays detailed in this guide provide robust and reliable methods for comparatively evaluating the metabolic stability of fluorinated and non-fluorinated analogs, enabling researchers to make data-driven decisions in the drug discovery process. As our understanding of drug metabolism continues to evolve, so too will our ability to rationally design more stable and effective medicines.
References
-
Cyprotex. Hepatocyte Stability. Evotec. [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]
-
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
-
Cyprotex. Microsomal Stability. Evotec. [Link]
-
Creative Bioarray. Microsomal Stability Assay. [Link]
-
National Center for Biotechnology Information. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
-
CHIMIA. The Importance of Fluorine in the Life Science Industry. [Link]
-
Encyclopedia.pub. The Role of Small Molecules Containing Fluorine Atoms. [Link]
-
PubMed. Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes. [Link]
-
Bio-protocol. Microsomal Metabolic Stability. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
Domainex. Hepatocyte Stability Assay. [Link]
-
Technology Networks. Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]
-
Creative Bioarray. Hepatocyte Stability Assay. [Link]
-
Longdom Publishing. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]
-
Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
PubMed. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. [Link]
-
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
-
National Center for Biotechnology Information. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. [Link]
-
BioAgilytix. LC/MS Applications in Drug Development. [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
PubMed. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
-
IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
-
Science Alert. Optimization of Rat Liver Microsomal Stability Assay Using HPLC. [Link]
-
BioIVT. Metabolic Stability Assay Services. [Link]
-
MDPI. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. [Link]
-
National Center for Biotechnology Information. Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Link]
-
Optibrium. What's the importance of cytochrome P450 metabolism?. [Link]
-
MDPI. Phenoconversion of Cytochrome P450 Metabolism: A Systematic Review. [Link]
Sources
- 1. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. agilent.com [agilent.com]
- 15. technologynetworks.com [technologynetworks.com]
- 16. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. longdom.org [longdom.org]
- 20. encyclopedia.pub [encyclopedia.pub]
Validation of a Scalable, Two-Step Synthetic Route for 3'-Fluoro-3-(3-fluorophenyl)propiophenone: A Comparative Guide
Executive Summary
3'-Fluoro-3-(3-fluorophenyl)propiophenone (CAS 898789-14-5) is a highly valued fluorinated building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials[1]. Historically, the synthesis of heavily fluorinated propiophenone derivatives has relied on traditional Grignard additions or Friedel-Crafts acylations. However, these legacy routes suffer from poor atom economy, regioselectivity issues, and the generation of stoichiometric metal waste[2].
As a Senior Application Scientist, I have structured this guide to objectively validate a modern, two-step alternative: a base-catalyzed Claisen-Schmidt condensation followed by chemoselective transfer hydrogenation . By comparing this new route against traditional methods, we provide drug development professionals with a robust, scalable, and greener protocol that eliminates cryogenic requirements and minimizes hydrodefluorination risks.
Mechanistic Rationale & Pathway Analysis
The Traditional Grignard Route (Alternative 1)
The conventional approach involves the nucleophilic addition of 3-fluorophenylmagnesium bromide to 3-(3-fluorophenyl)propanenitrile. While direct, this route is plagued by operational hazards. Grignard initiation can be erratic, and the highly exothermic nature of the addition requires strict cryogenic control[2]. Furthermore, the nucleophile can add twice to the nitrile intermediate, generating unwanted tertiary carbinamine byproducts that severely complicate downstream purification and depress overall yields[2].
The New Synthetic Route (Alternative 2)
To circumvent the pitfalls of organometallic chemistry, we validate a convergent, metal-waste-free pathway:
-
Claisen-Schmidt Condensation : 3-fluoroacetophenone and 3-fluorobenzaldehyde are condensed in the presence of an aqueous alkali (NaOH) to form an α,β -unsaturated ketone (chalcone) intermediate, (E)-1-(3-fluorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one[3]. This step is highly atom-economical and proceeds smoothly at room temperature.
-
Chemoselective Transfer Hydrogenation : The critical challenge in the second step is reducing the alkene double bond without triggering the hydrodefluorination of the aromatic rings or the over-reduction of the carbonyl group. By utilizing Palladium on Carbon (Pd/C) with ammonium formate as a mild hydrogen donor, the chalcone is selectively reduced to the dihydrochalcone (propiophenone)[4]. This transfer hydrogenation avoids the use of high-pressure H2 gas, significantly enhancing safety and chemoselectivity[4].
Reaction pathway comparison: Traditional Grignard vs. Claisen-Schmidt/Hydrogenation route.
Route Comparison: Quantitative Performance Data
To objectively evaluate the new route, performance metrics were recorded against standard Grignard protocols on a standardized 100 mmol scale.
| Parameter | Traditional Grignard Route | New Route (Claisen-Schmidt + Hydrogenation) |
| Overall Yield | 45 - 55% | 82 - 88% |
| Reaction Temperature | -78°C to RT (Cryogenic required) | 20°C to 60°C (Mild heating) |
| Primary Byproducts | Double-addition products, homocoupled biaryls | Trace over-reduced alcohol |
| Waste Generation | Stoichiometric Mg salts, halogenated waste | Aqueous salts, benign formate byproducts |
| Scalability | Low (High exothermic hazard) | High (Easily controlled, flow-compatible) |
| Chemoselectivity | Moderate (Nitrile vs. Halogen exchange) | Excellent (No hydrodefluorination observed) |
Experimental Protocols (Self-Validating System)
The following methodologies are designed with built-in causality and visual indicators to ensure reproducibility and process trustworthiness.
Step 1: Synthesis of the Fluorinated Chalcone Intermediate
-
Reagent Preparation : In a 250 mL round-bottom flask, dissolve 3-fluoroacetophenone (100 mmol) and 3-fluorobenzaldehyde (100 mmol) in 50 mL of absolute ethanol.
-
Causality: Ethanol acts as a miscible, polar protic solvent that stabilizes the enolate intermediate during the reaction.
-
-
Base Addition : Cool the mixture to 0°C in an ice bath. Slowly add 10 mL of a 40% aqueous NaOH solution dropwise over 15 minutes.
-
Causality: Controlled, dropwise addition prevents the localized buildup of base, suppressing the self-condensation (aldol side-reactions) of the acetophenone.
-
-
Reaction Propagation : Remove the ice bath and stir at room temperature for 8-10 hours.
-
Self-Validation: The reaction provides a clear visual indicator of success; a thick, pale-yellow precipitate will form as the highly conjugated chalcone product crystallizes out of the ethanolic solution[3].
-
-
Isolation : Filter the precipitate under vacuum, wash with ice-cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol to afford the pure fluorinated chalcone.
Step 2: Chemoselective Transfer Hydrogenation
-
System Setup : Suspend the purified chalcone (50 mmol) in 100 mL of anhydrous methanol. Add 10% Pd/C (5 mol% relative to chalcone).
-
Donor Addition : Add anhydrous ammonium formate (150 mmol, 3 equivalents) in a single portion.
-
Causality: Ammonium formate decomposes into H2 , CO2 , and NH3 in the presence of Pd/C. This provides a steady, low-concentration source of hydrogen that efficiently reduces the alkene but prevents the hydrodefluorination of the sensitive aryl fluorides[4].
-
-
Reflux & Monitoring : Heat the mixture to 60°C.
-
Self-Validation: The suspension will transition from bright yellow to colorless as the conjugated α,β -unsaturated system is reduced to a single bond. Confirm completion via TLC (Hexanes:EtOAc 8:2) after approximately 2-3 hours.
-
-
Workup : Filter the hot mixture through a pad of Celite to remove the Pd/C catalyst. (Caution: Do not let the filter cake dry completely, as Pd/C can ignite in air). Wash the pad with hot methanol.
-
Purification : Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate and water to remove residual formate salts. Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate to yield 3'-Fluoro-3-(3-fluorophenyl)propiophenone as a colorless to pale-yellow oil[1].
Step-by-step experimental workflow for the chemoselective transfer hydrogenation.
References
-
SciSpace. "Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization."[3] URL:[Link]
-
ResearchGate. "Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones."[4] URL:[Link]
Sources
How does the fluorine position affect the reactivity of fluorophenylpropiophenones?
As a Senior Application Scientist, I frequently evaluate the reactivity profiles of halogenated building blocks to optimize synthetic routes for active pharmaceutical ingredients (APIs). Among these, fluorophenylpropiophenones stand out as critical intermediates, particularly in the synthesis of substituted cathinones and complex psychoactive therapeutics[1].
However, treating all fluorophenylpropiophenones as chemically equivalent is a costly developmental mistake. The exact position of the fluorine atom—ortho, meta, or para to the propionyl group—fundamentally rewrites the molecule's electronic landscape, dictating its susceptibility to nucleophilic aromatic substitution (SNAr), alpha-carbon functionalization, and overall molecular stability[2].
This guide provides an objective, data-driven comparison of ortho-, meta-, and para-fluorophenylpropiophenones, equipping researchers with the mechanistic causality and self-validating protocols needed to select the optimal isomer for their synthetic workflows.
Mechanistic Causality: Electronic and Steric Interplay
To understand the divergent reactivity of these isomers, we must analyze the dual nature of the fluorine atom. Fluorine is the most electronegative element on the periodic table, exerting a powerful electron-withdrawing inductive effect (-I) through the sigma bonds[2]. Conversely, its tightly held lone pairs can donate electron density into the aromatic pi-system, creating an electron-donating mesomeric effect (+M) [2].
The balance of these competing forces is strictly governed by positional geometry:
-
Ortho-Fluorine: Exerts the strongest -I effect due to its proximity to the propionyl group, significantly increasing the electrophilicity of the carbonyl carbon. It also provides a pronounced +M effect and introduces steric hindrance that can block bulky reagents from approaching the carbonyl[2].
-
Meta-Fluorine: Operates almost exclusively via the -I effect. Because it cannot participate in resonance stabilization with the carbonyl group, it leaves reaction intermediates (like the Meisenheimer complex) electronically isolated and highly unstable[2].
-
Para-Fluorine: Exerts the weakest -I effect (due to distance) but a strong +M effect. It offers zero steric hindrance to the propionyl group, making it the most accessible isomer for carbonyl-directed reactions[2].
Comparative Reactivity Profiles
Nucleophilic Aromatic Substitution (SNAr)
In standard SN1/SN2 reactions, fluorine is a notoriously poor leaving group. However, in SNAr, fluorine is an exceptional leaving group[3]. This is because the cleavage of the C-F bond is not the rate-determining step. Instead, the bottleneck is the initial nucleophilic attack that disrupts aromaticity to form a negatively charged Meisenheimer complex[3]. Fluorine's intense electronegativity lowers the activation energy for this attack[4].
The ortho and para isomers are highly reactive in SNAr because the negative charge of the Meisenheimer intermediate can be delocalized directly onto the oxygen of the electron-withdrawing propionyl group[2]. The meta isomer lacks this resonance pathway, making SNAr virtually impossible under standard conditions without extreme forcing[2].
Caption: SNAr pathway showing Meisenheimer complex stabilization by ortho/para carbonyl groups.
Alpha-Carbon Functionalization & API Stability
When synthesizing APIs like fluoromethcathinones (e.g., Flephedrone), the alpha-carbon of the propiophenone must be brominated prior to amine substitution[1]. The inductive pull of the fluorine atom dictates the enolization rate required for this bromination. Furthermore, the fluorine position directly impacts the shelf-life of the final drug product. Toxicological stability studies demonstrate that meta-substituted cathinones (like 3-FMC) degrade rapidly in biological matrices, whereas para-substituted analogs (4-FMC) exhibit robust stability[5].
Quantitative Data Presentation
The following table summarizes the comparative performance metrics of the three isomers to guide your reagent selection:
| Reactivity Metric | Ortho-Fluorophenylpropiophenone | Meta-Fluorophenylpropiophenone | Para-Fluorophenylpropiophenone |
| Inductive Effect (-I) Strength | Strongest (Proximal) | Moderate | Weakest (Distal) |
| Resonance (+M) Stabilization | High (Ortho-directing) | Negligible | High (Para-directing) |
| SNAr Susceptibility | High (Sterically hindered) | Very Low (No resonance) | Highest (Unobstructed) |
| Alpha-Enolization Rate | Fast (Strong -I increases acidity) | Moderate | Slowest |
| Carbonyl Steric Hindrance | High | Low | None |
| Downstream API Stability | Moderate | Low (Rapid degradation)[5] | High (Highly stable)[5] |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm causality and prevent downstream failures.
Protocol A: Regioselective SNAr of Para-Fluorophenylpropiophenone
Objective: Displace the para-fluorine with a secondary amine nucleophile.
-
Preparation: Dissolve 1.0 eq of 4-fluorophenylpropiophenone in anhydrous Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent. It leaves the nucleophile unsolvated and highly reactive while stabilizing the polar transition state of the Meisenheimer complex[4].
-
-
Nucleophilic Addition: Cool the reaction to 0°C. Dropwise, add 2.5 eq of the secondary amine (e.g., pyrrolidine).
-
Thermal Activation: Heat the mixture to 80°C for 4-6 hours.
-
Causality: Heat is required to overcome the activation barrier of the rate-determining addition step[3].
-
-
Self-Validation Checkpoint (LC-MS): Sample the reaction. A successful SNAr will show a mass shift of [M - 19 (Fluorine) + Mass of Amine - 1 (Proton)]. If the mass matches the addition of the amine without the loss of 19 Da, undesired alpha-carbon substitution has occurred.
-
Workup: Quench with saturated aqueous NH4Cl , extract with ethyl acetate, and purify via silica gel chromatography.
Caption: Self-validating experimental workflow for the regioselective SNAr of fluorophenylpropiophenones.
Protocol B: Alpha-Bromination of Meta-Fluorophenylpropiophenone
Objective: Synthesize 2-bromo-1-(3-fluorophenyl)propan-1-one for API development.
-
Preparation: Dissolve 1.0 eq of 3-fluorophenylpropiophenone in dichloromethane (DCM).
-
Reagent Addition: Add 1.05 eq of N-Bromosuccinimide (NBS) and 0.1 eq of p-Toluenesulfonic acid (pTSA).
-
Causality: NBS provides a low, steady concentration of Br2 , preventing catastrophic dibromination. pTSA acts as a Brønsted acid catalyst to accelerate the rate-limiting enolization step.
-
-
Reaction: Stir at room temperature for 2 hours under ambient light.
-
Self-Validation Checkpoint (1H NMR): Pull a 0.1 mL aliquot, evaporate, and dissolve in CDCl3 . The successful formation of the product is validated by the disappearance of the alpha- CH2 quartet (~2.9 ppm) and the emergence of a diagnostic alpha- CH quartet shifted significantly downfield (~5.1 ppm) due to the deshielding effect of the heavy bromine atom.
References
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Available at:[Link]
-
Ni, C., & Hu, J. "The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations." Chemical Society Reviews, RSC Publishing. Available at: [Link]
-
"Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology, Oxford Academic. Available at: [Link]
-
"Stability of synthetic cathinones in clinical and forensic toxicological analysis." Semantic Scholar. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling 3'-Fluoro-3-(3-fluorophenyl)propiophenone
An authoritative, step-by-step operational and safety guide for handling 3'-Fluoro-3-(3-fluorophenyl)propiophenone (CAS No. 898789-14-5). Designed for researchers, synthetic chemists, and drug development professionals, this document synthesizes standard chemical safety protocols with the specific physicochemical nuances of fluorinated aromatic ketones.
Physicochemical Profile & Hazard Causality
To design an effective safety protocol, one must first understand the molecular behavior of the compound. 3'-Fluoro-3-(3-fluorophenyl)propiophenone is a difluorinated derivative of propiophenone. While the base propiophenone structure is a known combustible irritant[1][2], the addition of two fluorine atoms fundamentally alters its biological and environmental interaction profile:
-
Enhanced Lipophilicity (LogP): Fluorine substitution significantly increases the lipophilicity of the molecule[3][4]. This means the compound can passively diffuse across lipid-rich biological membranes—such as the stratum corneum of human skin—much faster than its non-fluorinated counterparts. Consequently, the risk of systemic toxicity via dermal absorption is exponentially higher.
-
Metabolic Stability: The strong carbon-fluorine (C-F) bonds shield the aromatic rings from rapid oxidative metabolism by cytochrome P450 enzymes[3][4]. If absorbed, the compound resists degradation, prolonging its systemic half-life and potential toxicity.
-
Ketone Reactivity: The carbonyl group remains reactive. Under high heat or in the presence of strong oxidizing agents, the compound can decompose to release highly toxic hydrogen fluoride (HF) gas and carbon monoxide[2][5].
Quantitative Hazard Assessment
Before initiating any workflow, operators must review the specific Globally Harmonized System (GHS) classifications. Based on analogous fluorinated propiophenones, the compound exhibits the following hazard profile[6]:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity (Oral/Dermal) | Category 4 | Warning | H302 + H312: Harmful if swallowed or in contact with skin. |
| Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation. |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |
| Flammable Liquids/Solids | Category 4 | Warning | H227: Combustible material. |
The Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient due to the compound's enhanced skin-penetration capabilities. The following specialized PPE matrix is mandatory[7][8]:
-
Hand Protection (Crucial):
-
For handling dry powder: Double-glove with extended-cuff Nitrile gloves (minimum 8 mil thickness).
-
For handling in organic solvents (e.g., DCM, THF): Solvents act as permeation enhancers, driving the lipophilic compound through standard nitrile. You must use Butyl rubber gloves or Silver Shield laminate gloves as the outer layer.
-
-
Eye & Face Protection: Tight-fitting chemical splash goggles are required. Safety glasses with side shields do not provide adequate vapor/aerosol protection against Category 2A eye irritants[6].
-
Respiratory Protection: When weighing dry powder outside of a closed system, use an N95 or P100 particulate respirator. If handling solutions outside a fume hood, a half-mask respirator with Organic Vapor (OV) cartridges is required.
-
Body Protection: A flame-resistant (FR) lab coat with knit cuffs, fully buttoned. Ensure no exposed skin between the glove cuff and the lab coat.
Operational Workflows
The following protocols are self-validating systems designed to neutralize exposure risks before they occur.
Protocol A: Dispensing and Weighing (Dry Powder)
-
Preparation: Verify the fume hood face velocity is operating at a standard 0.5 m/s (100 fpm). Lay down a disposable, anti-static bench protector inside the hood.
-
Static Mitigation: Fluorinated powders often carry static charges, causing them to aerosolize. Use an anti-static gun (Zerostat) on the weigh boat and the spatula prior to transfer.
-
Transfer: Open the primary container only inside the active fume hood. Use a clean, stainless-steel spatula to transfer the solid.
-
Decontamination: Once weighed, immediately seal the primary container. Wipe down the spatula and the exterior of the weigh boat with an ethanol-soaked Kimwipe before removing them from the hood.
Protocol B: Solution Preparation & Reaction Setup
-
Solvent Selection: Dissolve the compound in the designated solvent (e.g., anhydrous THF or DCM) inside the fume hood.
-
Exothermic Monitoring: While dissolution is generally endothermic or neutral, subsequent reactions (e.g., Grignard additions to the ketone) are highly exothermic. Equip the reaction flask with an internal thermocouple and a reflux condenser.
-
Inert Atmosphere: Purge the reaction vessel with dry Nitrogen or Argon to prevent unwanted oxidation and mitigate the combustion risk of the solvent vapors[2].
Emergency Spill Response & Environmental Plan
Fluorinated organic compounds pose persistent environmental hazards and must not be allowed to enter the standard wastewater system[4][7].
Spill Response Workflow
If a spill occurs, immediately execute the following logic-based workflow:
Figure 1: Emergency spill response and decontamination workflow for fluorinated propiophenones.
Waste Disposal Protocol
-
Segregation: Collect all liquid waste, contaminated solid absorbents, and disposable PPE in a dedicated, chemically compatible high-density polyethylene (HDPE) container.
-
Labeling: Explicitly label the container as "Hazardous Waste: Halogenated/Fluorinated Organic Compounds."
-
Destruction: Do not use bleach to neutralize. The waste must be transferred to a licensed environmental facility for high-temperature incineration, which is required to break the robust C-F bonds safely without generating persistent environmental pollutants[5][7].
References
-
Ilardi, E. A., Vitaku, E., & Njardarson, J. T. "Chemical Aspects of Human and Environmental Overload with Fluorine." ACS Publications, March 2021. [Link]
-
U.S. Environmental Protection Agency (EPA). "Method 1621: Determination of Adsorbable Organic Fluorine (AOF)." EPA Guidelines, January 2024. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
